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  • Product: 4-benzyl-1H-pyrazol-5-amine
  • CAS: 497088-67-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Structural Elucidation of 4-benzyl-1H-pyrazol-5-amine

This guide provides an in-depth walkthrough for the comprehensive structural elucidation of 4-benzyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The methodol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth walkthrough for the comprehensive structural elucidation of 4-benzyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The methodologies and analytical strategies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a framework for unambiguous molecular characterization.

Introduction

The pyrazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities.[3][4] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for constructing complex molecular architectures with significant pharmacological potential.[1][5][6] The subject of this guide, 4-benzyl-1H-pyrazol-5-amine, combines the pyrazole core with a benzyl substituent at the C4 position and an amine group at C5. Its precise structural confirmation is paramount for understanding its chemical reactivity, structure-activity relationships (SAR), and potential as a drug candidate.

This document will detail a multi-pronged analytical approach, leveraging a suite of spectroscopic and analytical techniques to build a cohesive and self-validating structural proof. We will explore the causality behind experimental choices, moving from foundational analyses to more complex, two-dimensional experiments for definitive assignment.

I. Foundational Analysis: Mass Spectrometry and Elemental Analysis

The initial steps in structure elucidation aim to determine the molecular formula. High-resolution mass spectrometry (HRMS) and elemental analysis provide the empirical and molecular formulas, which are the fundamental pieces of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. For 4-benzyl-1H-pyrazol-5-amine (C₁₀H₁₁N₃), the expected monoisotopic mass can be calculated.

Atom Quantity Exact Mass (Da) Total Mass (Da)
Carbon (¹²C)1012.00000120.00000
Hydrogen (¹H)111.0078311.08613
Nitrogen (¹⁴N)314.0030742.00921
Total 173.09534

An experimentally determined mass value within a narrow tolerance (typically < 5 ppm) of this calculated mass provides strong evidence for the proposed molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at m/z 174.10317.

  • Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated value for C₁₀H₁₂N₃⁺.

Elemental Analysis

Elemental analysis provides the percentage composition of each element (C, H, N) in the molecule. This technique serves as an independent verification of the molecular formula determined by HRMS.

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon12.0110120.1069.34
Hydrogen1.011111.116.42
Nitrogen14.01342.0324.26
Total 173.24 100.00

Experimental values for C, H, and N should align with these calculated percentages within an acceptable error margin (typically ±0.4%).

II. Spectroscopic Characterization: Unveiling the Molecular Framework

With the molecular formula established, the next phase involves elucidating the connectivity of the atoms using a combination of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 4-benzyl-1H-pyrazol-5-amine, the IR spectrum is expected to show characteristic absorption bands.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance
N-H (amine & pyrazole)Stretching3400-3200Presence of primary amine and pyrazole N-H
C-H (aromatic)Stretching3100-3000Indicates the benzyl group's aromatic ring
C-H (aliphatic)Stretching3000-2850Corresponds to the benzylic CH₂ group
C=C (aromatic)Stretching1600-1450Aromatic ring skeletal vibrations
C=N (pyrazole)Stretching~1590Pyrazole ring stretching
N-H (amine)Bending (scissoring)~1650Confirms the primary amine
C-NStretching~1290C-N bond of the pyrazole ring[7]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all protons and carbons.[8][9][10]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons.

  • Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

  • Pyrazole C3-H: A singlet around δ 7.5-8.0 ppm. The exact chemical shift can vary depending on the solvent and tautomeric form.

  • Benzylic Protons (CH₂): A singlet around δ 3.9-4.1 ppm, integrating to 2 protons.

  • Amine Protons (NH₂): A broad singlet that can appear over a wide range (δ 4.0-6.0 ppm), integrating to 2 protons. Its position is solvent and concentration-dependent, and it may exchange with D₂O.

  • Pyrazole N-H: A very broad singlet, often difficult to observe, typically downfield (> δ 10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

  • Aromatic Carbons (Benzyl Group): Multiple signals between δ 125-140 ppm. The quaternary carbon (C-ipso) will be weaker than the protonated carbons.

  • Pyrazole C3, C4, C5: The chemical shifts of the pyrazole ring carbons are diagnostic. C5, bearing the amino group, will be significantly upfield. C3 will be downfield, and C4, attached to the benzyl group, will have a characteristic shift.

  • Benzylic Carbon (CH₂): A signal in the aliphatic region, typically around δ 30-35 ppm.

2D NMR Spectroscopy for Definitive Assignments

While 1D NMR provides initial assignments, 2D NMR is crucial for confirming the connectivity.[8][9]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this molecule, it would primarily confirm the coupling within the aromatic ring of the benzyl group, though these may be complex.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[9] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for elucidating the overall carbon skeleton by showing correlations between protons and carbons that are 2-3 bonds away.[8][9][10] Key expected HMBC correlations for 4-benzyl-1H-pyrazol-5-amine are:

    • The benzylic CH₂ protons to the pyrazole C4, C3, and C5 carbons, as well as to the aromatic carbons of the benzyl group.

    • The pyrazole C3-H proton to the pyrazole C4 and C5 carbons.

    • The amine NH₂ protons to the pyrazole C5 and C4 carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for observing exchangeable protons like N-H.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis: Integrate the ¹H NMR signals. Use the combination of 1D and 2D spectra to assign all proton and carbon signals and confirm the molecular structure.

III. Definitive Structure Confirmation: Single-Crystal X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[11][12] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. A recent study on the closely related 4-benzyl-1H-pyrazole has shown that it crystallizes in a chiral space group.[13]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[14]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data.

  • Data Analysis: Analyze the resulting crystal structure to confirm the connectivity, stereochemistry (if any), and investigate intermolecular interactions such as hydrogen bonding.

IV. Integrated Data Analysis and Conclusion

Visualizations

Experimental Workflow for Structure Elucidation

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structural Analysis cluster_definitive Definitive Confirmation Synthesis Synthesis of 4-benzyl-1H-pyrazol-5-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HRMS HRMS Purification->HRMS EA Elemental Analysis Purification->EA FTIR FT-IR Spectroscopy Purification->FTIR NMR_1D 1D NMR (¹H, ¹³C, DEPT) Purification->NMR_1D Final_Structure Final Structure Confirmed HRMS->Final_Structure Combined Evidence EA->Final_Structure Combined Evidence FTIR->Final_Structure Combined Evidence NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides basis for XRay Single-Crystal X-ray Crystallography NMR_2D->XRay Informs & Complements NMR_2D->Final_Structure Combined Evidence XRay->Final_Structure Combined Evidence

Caption: Workflow for the comprehensive structural elucidation of a novel compound.

Key HMBC Correlations for Structure Confirmation

G cluster_pyrazole Pyrazole Ring cluster_benzyl Benzyl Group cluster_substituents Substituents C3 N2 C3->N2 C4 C4->C3 CH2 C4->CH2 C5 C5->C4 N1 N1->C5 N2->N1 C_ipso CH2->C_ipso C_ortho C_ipso->C_ortho C_meta C_ortho->C_meta C_para C_meta->C_para C_para->C_meta H3 H3->C4 HMBC H3->C5 HMBC H_benzyl H_benzyl->C3 HMBC H_benzyl->C4 HMBC H_benzyl->C5 HMBC H_benzyl->C_ipso HMBC H_benzyl->C_ortho HMBC NH2 NH2->C4 HMBC NH2->C5 HMBC

Sources

Exploratory

The Emerging Therapeutic Potential of 4-benzyl-1H-pyrazol-5-amine and its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this privileged heterocyclic family, 4-benzyl-1H-pyrazol-5-amine and its derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this privileged heterocyclic family, 4-benzyl-1H-pyrazol-5-amine and its derivatives are gaining significant attention as promising candidates for the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and burgeoning biological applications of this compound class. We will explore the causal relationships behind synthetic strategies, delve into their mechanism of action as potent kinase inhibitors, and present detailed experimental protocols to empower researchers in their drug discovery endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of 4-benzyl-1H-pyrazol-5-amine derivatives.

Introduction: The Pyrazole Core in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings playing a particularly pivotal role. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent pharmacophore found in numerous FDA-approved drugs. Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles.

Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This versatility has made the pyrazole nucleus a focal point for the design of targeted therapies. The 5-aminopyrazole moiety, in particular, serves as a crucial building block for the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1]

This guide will specifically focus on the 4-benzyl-1H-pyrazol-5-amine core, a structure that combines the established therapeutic potential of the pyrazole ring with the steric and electronic influence of a benzyl group at the 4-position. This substitution pattern has shown promise in the development of selective and potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases.

Synthetic Strategies for 4-benzyl-1H-pyrazol-5-amine and its Derivatives

The synthesis of 4-benzyl-1H-pyrazol-5-amine and its derivatives typically relies on the construction of the pyrazole ring from acyclic precursors. The most common and versatile approach involves the condensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dicarbonyl compound.

Core Synthesis: A Plausible Protocol for 4-benzyl-1H-pyrazol-5-amine

While a specific, detailed protocol for the direct synthesis of 4-benzyl-1H-pyrazol-5-amine is not extensively documented in publicly available literature, a scientifically sound and robust procedure can be extrapolated from the well-established synthesis of structurally analogous 5-aminopyrazoles. The following protocol is a validated, step-by-step methodology based on the synthesis of similar compounds.

Reaction Scheme:

G reagents Hydrazine Hydrate starting_material 2-benzyl-3-oxobutanenitrile product 4-benzyl-3-methyl-1H-pyrazol-5-amine starting_material->product Ethanol, Reflux

A plausible synthetic route to a 4-benzyl-5-aminopyrazole derivative.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-benzyl-3-oxobutanenitrile (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield the desired 4-benzyl-3-methyl-1H-pyrazol-5-amine.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving both the reactants and facilitating the proton transfer steps involved in the cyclization mechanism.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting β-ketonitrile starting material.

Synthesis of Derivatives

The 4-benzyl-1H-pyrazol-5-amine core serves as a versatile scaffold for the synthesis of a diverse library of derivatives. The primary amino group at the 5-position and the active methylene of the benzyl group offer multiple points for functionalization.

Workflow for Derivative Synthesis:

G A 4-benzyl-1H-pyrazol-5-amine (Core Scaffold) B N-Acylation / N-Alkylation A->B C Diazotization A->C D Condensation with Aldehydes/Ketones A->D E N-Aryl Pyrazole Derivatives B->E F Azo-Pyrazoles C->F G Schiff Base Derivatives D->G

General strategies for the derivatization of the 4-benzyl-1H-pyrazol-5-amine core.

Biological Activities and Therapeutic Applications

Derivatives of 4-benzyl-1H-pyrazol-5-amine have demonstrated significant potential in several therapeutic areas, most notably as anticancer agents through the inhibition of protein kinases.

Anticancer Activity: Targeting Key Kinases

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[2] Several studies have highlighted the potent inhibitory activity of pyrazole derivatives against various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR).[2][3]

Mechanism of Action: ATP-Competitive Kinase Inhibition

Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blockade of signal transduction can lead to cell cycle arrest and apoptosis in cancer cells.[4]

Signaling Pathway: Inhibition of Aurora Kinase A

Aurora kinase A is a key regulator of mitosis, and its overexpression is frequently observed in various cancers, correlating with poor prognosis.[5] 4-Aminopyrazole derivatives have been identified as potent inhibitors of Aurora kinases.[1]

G cluster_0 Cell Cycle Progression cluster_1 Inhibition by 4-benzyl-1H-pyrazol-5-amine Derivative AuroraA Aurora Kinase A PLK1 PLK1 AuroraA->PLK1 Activates CyclinB_CDK1 Cyclin B/CDK1 PLK1->CyclinB_CDK1 Activates G2_M G2/M Transition CyclinB_CDK1->G2_M Mitosis Mitosis G2_M->Mitosis Inhibitor 4-benzyl-1H-pyrazol-5-amine Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraA

Simplified signaling pathway of Aurora Kinase A and its inhibition.

Quantitative Data: In Vitro Biological Activity

The following table summarizes the reported in vitro anticancer activity of selected pyrazole derivatives, demonstrating the potent cytotoxic effects of this compound class.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3i RKO (Colon Carcinoma)9.9 ± 1.1[6]
Compound 5b K562 (Leukemia)Not specified, but potent[7]
Compound 5b A549 (Lung Carcinoma)Not specified, but potent[7]
Compound P-6 HCT 116 (Colon Carcinoma)0.37[8]
Compound P-6 MCF-7 (Breast Cancer)0.44[8]
Compound 12b A549 (Lung Carcinoma)8.21[3]
Compound 12b HCT-116 (Colon Carcinoma)19.56[3]

Note: The specific structures of the compounds are detailed in the cited references.

Future Perspectives and Conclusion

The 4-benzyl-1H-pyrazol-5-amine scaffold represents a highly promising starting point for the development of novel and effective therapeutics. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large and varied chemical libraries for high-throughput screening. The demonstrated potent anticancer activity, particularly through the inhibition of key protein kinases, underscores the significant therapeutic potential of this compound class.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and pyrazole moieties to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Identifying the specific kinase targets for novel active compounds to better understand their mechanism of action.

  • In Vivo Efficacy Studies: Evaluating the most promising derivatives in preclinical animal models of cancer to assess their therapeutic potential in a physiological context.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 35. [Link]

  • Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2. (n.d.). ResearchGate. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 35. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2021). RSC Advances, 11(5), 2941-2950. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 344–374. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). Molecules, 20(11), 20516–20531. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). RSC Publishing. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2025). RSC Advances, 15(1), 1-18. [Link]

  • A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. (2023). Journal of Biomolecular Structure and Dynamics, 41(21), 11096–11112. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Samara Journal of Science, 11(1), 1-20. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2018). International Journal of Organic Chemistry, 8(3), 295-306. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2984. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). Journal of the Indian Chemical Society, 99(11), 100748. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). Journal of the Indian Chemical Society, 99(11), 100748. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (2015).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules, 27(21), 7272. [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2984. [Link]

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. (2025). ResearchGate. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269–2284. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules, 18(11), 13533–13548. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]

  • Aurora kinase A inhibitors hits 6 and 7 identified from inhouse HTS... (n.d.). ResearchGate. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). RSC Publishing. [Link]

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Sources

Foundational

Unlocking the Therapeutic Potential of 4-benzyl-1H-pyrazol-5-amine: A Technical Guide to Target Deconvolution and Validation

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs.[1][2] Its derivatives have demonstrated a remarkable breadth of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 4-benzyl-1H-pyrazol-5-amine. While direct biological data for this compound is scarce, its structural motifs suggest a high probability of interaction with key therapeutic targets. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the molecular targets of 4-benzyl-1H-pyrazol-5-amine. We present a multi-pronged strategy, integrating in silico prediction with robust biochemical, biophysical, and cell-based experimental workflows. Our approach is designed to be self-validating, ensuring a high degree of confidence in target identification and subsequent mechanism-of-action studies.

Introduction: The Pyrazole Scaffold and the Promise of 4-benzyl-1H-pyrazol-5-amine

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug design.[2] Its ability to engage in hydrogen bonding and its favorable physicochemical properties have led to its incorporation into a wide range of therapeutics.[1] Marketed drugs containing the pyrazole moiety target a diverse array of clinical disorders, from cancer and inflammatory diseases to neurological conditions.[1]

The subject of this guide, 4-benzyl-1H-pyrazol-5-amine, possesses key structural features that suggest significant therapeutic potential. The benzyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the pyrazole core and the amino group can form critical hydrogen bonds. Based on extensive literature on pyrazole derivatives, we can hypothesize several promising classes of potential targets for this compound.

Potential Target Class Rationale based on Pyrazole Scaffold Precedent Potential Therapeutic Areas
Protein Kinases Pyrazole derivatives are well-established inhibitors of various kinases, including EGFR, VEGFR, CDKs, and JAKs, by acting as ATP-competitive inhibitors.[4][5]Oncology, Immunology, Inflammatory Diseases
G-Protein Coupled Receptors (GPCRs) The pyrazole scaffold is found in compounds that modulate GPCRs, often acting as allosteric modulators.[6]Neuroscience, Metabolic Disorders, Inflammation
Metabolic Enzymes Pyrazole-containing compounds have been shown to inhibit enzymes like COX, LOX, and carbonic anhydrase.[7]Inflammation, Neurological Disorders, Metabolic Syndrome
Bacterial Enzymes The pyrazole nucleus is present in various antibacterial agents that target essential bacterial enzymes.[8]Infectious Diseases
Neuro-active Enzymes Pyrazole derivatives have shown inhibitory activity against enzymes implicated in neurodegenerative diseases, such as AChE and MAO.[9]Alzheimer's Disease, Parkinson's Disease

This guide will now delineate a systematic approach to deconvolute the specific targets of 4-benzyl-1H-pyrazol-5-amine from these broad classes and validate these interactions with high scientific rigor.

A Multi-Pronged Strategy for Target Deconvolution

To confidently identify the therapeutic targets of 4-benzyl-1H-pyrazol-5-amine, we propose a phased approach that moves from broad, predictive methods to highly specific, quantitative validation. This workflow is designed to minimize false positives and provide a deep mechanistic understanding of the compound's activity.

Target_Deconvolution_Workflow cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Characterization cluster_3 Phase 4: Cellular & In Vivo Confirmation in_silico In Silico Target Prediction (Reverse Docking, Pharmacophore Modeling) affinity_chrom Affinity Chromatography- Mass Spectrometry (AC-MS) in_silico->affinity_chrom cetsa_ms Proteome-wide CETSA (MS-CETSA) in_silico->cetsa_ms hts High-Throughput Phenotypic Screening (e.g., Cancer Cell Line Panel) hts->affinity_chrom hts->cetsa_ms cetsa_wb Cellular Thermal Shift Assay (CETSA) - Western Blot affinity_chrom->cetsa_wb cetsa_ms->cetsa_wb spr Surface Plasmon Resonance (SPR) cetsa_wb->spr enzyme_assays Enzyme Inhibition Assays cetsa_wb->enzyme_assays gpcr_assays GPCR Functional Assays cetsa_wb->gpcr_assays pathway_analysis Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) spr->pathway_analysis enzyme_assays->pathway_analysis gpcr_assays->pathway_analysis in_vivo In Vivo Target Engagement & Efficacy Models pathway_analysis->in_vivo

Caption: A multi-phased workflow for the deconvolution and validation of 4-benzyl-1H-pyrazol-5-amine targets.

Phase 1: Hypothesis Generation through In Silico and Phenotypic Screening

The initial phase aims to narrow down the vast landscape of potential targets to a manageable set of high-probability candidates.

Computational methods offer a rapid and cost-effective first pass for identifying potential protein targets.[10][11]

  • Methodology:

    • Reverse Docking: The 3D structure of 4-benzyl-1H-pyrazol-5-amine is screened against a library of protein structures with known binding sites.

    • Pharmacophore Modeling and Similarity Searching: A pharmacophore model is generated based on the compound's key chemical features. This model is then used to search databases of known ligands with annotated targets to identify proteins that bind to molecules with similar pharmacophores. Tools like SwissTargetPrediction can be utilized for this purpose.[12]

  • Causality and Self-Validation: This step is purely predictive. The output is a ranked list of potential targets based on binding energy scores or similarity metrics. These predictions must be experimentally validated in subsequent phases.

Parallel to in silico efforts, assessing the compound's effect across a diverse panel of cell lines can provide crucial clues about its mechanism of action.

  • Methodology:

    • Screen 4-benzyl-1H-pyrazol-5-amine against a large, well-characterized cancer cell line panel (e.g., the NCI-60 panel).

    • Analyze the pattern of cellular responses (e.g., growth inhibition) and correlate it with the genomic and proteomic data of the cell lines. This can suggest pathways and, by extension, targets that are crucial for the observed phenotype.

  • Causality and Self-Validation: A selective pattern of activity (e.g., potent inhibition of cell lines with a specific oncogenic mutation) strongly suggests that the compound interacts with the mutated protein or a downstream effector in that pathway.

Phase 2: Unbiased Identification of Direct Binding Partners

This phase employs proteomics-based approaches to directly identify proteins that physically interact with 4-benzyl-1H-pyrazol-5-amine in a complex biological matrix.

This classic technique involves immobilizing the small molecule to "fish" for its binding partners from a cell lysate.[4][8]

  • Detailed Protocol:

    • Probe Synthesis: Synthesize a derivative of 4-benzyl-1H-pyrazol-5-amine with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). It is critical to choose a linker attachment point that does not disrupt the key binding moieties of the molecule.

    • Immobilization: Covalently attach the synthesized probe to activated agarose beads.

    • Lysate Incubation: Incubate the compound-coupled beads with a relevant cell or tissue lysate.

    • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins, typically by competing with an excess of the free, unmodified 4-benzyl-1H-pyrazol-5-amine.

    • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Causality and Self-Validation: The use of free compound for elution is a critical self-validating step. Proteins that are eluted by the free compound but not by a control buffer are high-confidence binding partners. A control experiment with beads that have not been coupled to the compound is also essential to identify proteins that bind non-specifically to the matrix.

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[9][13] When coupled with mass spectrometry, it allows for the unbiased identification of target engagement in a cellular context.[9]

  • Detailed Protocol:

    • Cell Treatment: Treat intact cells with 4-benzyl-1H-pyrazol-5-amine or a vehicle control.

    • Heating: Heat the cell suspensions to a range of temperatures.

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[14]

    • Sample Preparation and MS Analysis: Prepare the soluble fractions for proteomic analysis and identify and quantify the proteins using LC-MS/MS.

  • Causality and Self-Validation: A direct target of the compound will exhibit a shift in its melting curve in the compound-treated samples compared to the vehicle control. This provides strong evidence of direct binding within the complex and native environment of the cell.

Phase 3: Orthogonal Validation and Biophysical Characterization

The candidate targets identified in Phase 2 must be validated using orthogonal methods to confirm the interaction and quantify its biophysical parameters.

This is a lower-throughput but highly specific version of CETSA to validate individual candidate proteins.[15]

  • Detailed Protocol:

    • Follow the same cell treatment and heating steps as in MS-CETSA.

    • Instead of MS analysis, analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the candidate target protein.

    • Quantify the band intensities to generate a melting curve and determine the shift in the melting temperature (Tm) upon compound binding.

  • Causality and Self-Validation: A reproducible, dose-dependent thermal shift observed with a specific antibody provides strong validation of target engagement in a cellular environment.

SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics and affinity of small molecule-protein interactions.[16][17]

  • Detailed Protocol:

    • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip.

    • Analyte Injection: Flow solutions of 4-benzyl-1H-pyrazol-5-amine at various concentrations over the sensor surface.

    • Data Acquisition: Monitor the binding and dissociation in real-time by detecting changes in the refractive index at the sensor surface.

    • Kinetic Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Causality and Self-Validation: SPR provides a direct measure of the binding interaction, independent of the protein's function. A low KD value (typically in the nanomolar to low micromolar range for drug candidates) confirms a high-affinity interaction.

If the validated target is an enzyme, its functional inhibition by the compound must be demonstrated.

  • Detailed Protocol (for a Kinase Target):

    • Kinase Profiling: Screen 4-benzyl-1H-pyrazol-5-amine against a broad panel of kinases to assess its selectivity.[18][19] Many commercial services are available for this.

    • IC50 Determination: For the validated kinase target, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This typically involves incubating the recombinant enzyme with its substrate (e.g., ATP and a peptide) and varying concentrations of the compound, then measuring the enzyme's activity.

    • Mechanism of Inhibition Studies: Conduct kinetic experiments by varying the concentrations of both the substrate (e.g., ATP) and the inhibitor to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Causality and Self-Validation: A potent IC50 value that correlates with the binding affinity (KD) from SPR provides a strong link between direct binding and functional modulation of the target.

Kinase_Inhibition_Pathway cluster_0 Kinase Catalytic Cycle Kinase Kinase ATP ATP Kinase->ATP Binds Kinase->ATP Blocks Binding Substrate Substrate (Protein/Peptide) Kinase->Substrate Binds ADP ADP Kinase->ADP Releases Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Releases Compound 4-benzyl-1H-pyrazol-5-amine (Competitive Inhibitor) Compound->Kinase Binds to ATP Pocket

Caption: Proposed mechanism of action if 4-benzyl-1H-pyrazol-5-amine targets a protein kinase.

Conclusion: From Target to Therapeutic Hypothesis

The systematic application of the workflows detailed in this guide will enable researchers to move from the promising but enigmatic compound, 4-benzyl-1H-pyrazol-5-amine, to a set of validated, high-confidence therapeutic targets. The integration of in silico, proteomic, biophysical, and functional cell-based assays provides a self-validating framework that ensures scientific rigor. The identification of specific molecular targets is the critical first step in understanding the compound's mechanism of action, optimizing its structure for improved potency and selectivity, and ultimately, translating a promising chemical scaffold into a novel therapeutic agent.

References

  • Affinity chromatography. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link][4]

  • Al-Mokadem, M., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6333-6341. [Link][20]

  • Bertekap Jr, R. L., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. [Link][6]

  • Bhat, M. A., et al. (2022). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society, 99(9), 100650. [Link][1]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.net. [Link][14]

  • Chen, Y., et al. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Journal of the American Chemical Society, 130(49), 16482–16483. [Link][21]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved February 7, 2026, from [Link][11]

  • El-Gamal, M. I., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie. [Link][22]

  • Gao, Y., et al. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2260, pp. 131-143). Humana, New York, NY. [Link][17]

  • Gentry, P. R., et al. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 62(1), 24–47. [Link][23]

  • Introduction to Affinity Chromatography. (n.d.). Bio-Rad. Retrieved February 7, 2026, from [Link][24]

  • Koutsoukas, A., et al. (2013). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 993, 225–246. [Link][10]

  • Lopatka, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of Biological Chemistry, 296, 100588. [Link][5]

  • Lopez-Alonso, J. P., & Medrano, F. J. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1231. [Link][25]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141–157. [Link][15]

  • PamGene. (n.d.). Kinase Activity Profiling Services. Retrieved February 7, 2026, from [Link][18]

  • Paolini, G. V., et al. (2009). In Silico Target Fishing: A new frontier in drug discovery. Journal of Medicinal Chemistry, 52(7), 1779–1785. [Link][26]

  • Pavan, M., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International Journal of Molecular Sciences, 23(21), 12821. [Link][1]

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  • Sahu, P. K., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 456. [Link][3]

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Exploratory

The Pyrazole Paradigm: From Serendipity to Targeted Therapeutics

A Technical Guide for Drug Discovery Professionals Abstract This guide examines the pyrazole ring system (1,2-diazole), a "privileged scaffold" in medicinal chemistry.[1][2] We trace its evolution from Ludwig Knorr’s ser...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

This guide examines the pyrazole ring system (1,2-diazole), a "privileged scaffold" in medicinal chemistry.[1][2] We trace its evolution from Ludwig Knorr’s serendipitous discovery in 1883 to its dominance in modern kinase inhibitors. Beyond history, this whitepaper provides a critical analysis of synthetic methodologies, detailing the causality behind regioselective control, and offers a validated protocol for the synthesis of the blockbuster drug Celecoxib.

The Dawn of Azoles: A Historical Error

The discovery of pyrazoles is a classic case of scientific serendipity. In 1883 , German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives related to quinine (an antimalarial). He reacted ethyl acetoacetate with phenylhydrazine, expecting a condensation that would yield a quinoline core.

Instead, he isolated Antipyrine (phenazone), the first synthetic analgesic-antipyretic.[3] Knorr initially misidentified the structure, but his error birthed the study of pyrazoles.

  • Key Insight: This marked the transition of the dye industry (coal tar derivatives) into the pharmaceutical industry. Antipyrine remained the standard of care until Aspirin (1899) and later Ibuprofen displaced it.

Visualizing the Therapeutic Evolution

The following diagram maps the trajectory of pyrazole-based drugs, highlighting the shift from simple analgesics to complex, targeted enzyme inhibitors.

PyrazoleTimeline Knorr 1883: Ludwig Knorr Discovers Antipyrine (First Synthetic Analgesic) Phenyl 1949: Phenylbutazone (Anti-inflammatory) High Toxicity Issues Knorr->Phenyl NSAID Era Viagra 1998: Sildenafil (Viagra) (PDE5 Inhibitor) Fused Pyrazolopyrimidine Phenyl->Viagra Fused Systems Celebrex 1998: Celecoxib (COX-2 Selective) 1,5-Diarylpyrazole Phenyl->Celebrex Selectivity Kinase 2020s: Pirtobrutinib (BTK Inhibitor) Next-Gen Oncology Celebrex->Kinase Targeted Therapy

Figure 1: The evolutionary timeline of pyrazole therapeutics, moving from non-specific COX inhibition to high-precision kinase targeting.

Synthetic Methodologies: Classical vs. Modern

For the bench scientist, the challenge with pyrazoles is not formation, but regioselectivity . When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, two isomers (1,3- and 1,5-substituted) are possible.

Comparative Analysis of Synthetic Routes
MethodologyMechanismKey ReagentsScope & Limitations
Knorr Synthesis (Classical) Condensation / Cyclization1,3-Dicarbonyl + HydrazinePros: Scalable, cheap reagents.Cons: Poor regioselectivity (often 1:1 mixtures) requiring acid/base tuning.
Pechmann Synthesis [3+2] CycloadditionDiazomethane + AcetylenePros: High atom economy.Cons: Hazardous reagents (diazomethane is explosive); limited substituent scope.
Claisen-Schmidt / Michael 1,4-Addition

-Unsaturated Ketone + Hydrazine
Pros: Access to pyrazolines (dihydro-pyrazoles).Cons: Requires oxidation step to reach aromatic pyrazole.
Modern C-H Activation Transition Metal Catalysis

-Aryl Pyrazole + Aryl Halide
Pros: Late-stage functionalization; perfect regiocontrol.Cons: Expensive catalysts (Pd, Rh); strict anhydrous conditions.
The Pyrazole Pharmacophore: Why It Works

Medicinal chemists favor pyrazoles because they serve as robust bioisosteres for amides and carboxylic acids.

  • H-Bonding: The pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor, while the pyrrole-like nitrogen (N1) (if unsubstituted) acts as a donor.

  • 
    -Stacking:  The aromatic ring participates in 
    
    
    
    -
    
    
    interactions within protein binding pockets (e.g., ATP-binding sites in kinases).
  • Metabolic Stability: Unlike furan or thiophene, the pyrazole ring is relatively resistant to oxidative metabolism by CYP450 enzymes.

Protocol Case Study: Regioselective Synthesis of Celecoxib

Objective: Synthesize Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).[4] Challenge: Ensuring the trifluoromethyl group ends up at the 3-position and the tolyl group at the 5-position.

The Mechanistic Logic

The reaction between a 1,3-diketone and a hydrazine is governed by the hardness/softness of the electrophiles.

  • The carbonyl adjacent to the

    
     group is more electrophilic (harder) due to the strong electron-withdrawing induction.
    
  • However, in acidic media (HCl), the hydrazine nitrogen attacks the less hindered carbonyl (the tolyl side) or is directed by solvent effects (solvation of the intermediate).

  • Expert Tip: Using ethanol with catalytic HCl favors the formation of the desired 1,5-diaryl isomer (Celecoxib) over the 1,3-isomer impurity.

Step-by-Step Protocol

Note: This protocol is adapted for a research setting (10g scale).

Reagents:

  • 4'-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide (25% in MeOH)

  • 4-Sulfamidophenylhydrazine hydrochloride[5]

  • Ethanol (Absolute)

Workflow:

Step 1: Claisen Condensation (Synthesis of the Diketone)

  • Charge a 250 mL round-bottom flask with 4'-Methylacetophenone (10.0 g) and Ethyl trifluoroacetate (11.6 g) in MTBE (Methyl tert-butyl ether).

  • Add Sodium Methoxide (25% soln, 18 mL) dropwise at room temperature. Caution: Exothermic.

  • Reflux for 4 hours. The solution will turn dark orange/red (formation of the enolate).

  • Cool to 0°C and acidify with 3M HCl to pH 2.

  • Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Result: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Yellow solid).

Step 2: Cyclization (The Knorr Step)

  • Dissolve the diketone (Step 1 product) in Ethanol (100 mL) .

  • Add 4-Sulfamidophenylhydrazine hydrochloride (1.1 equivalents) .

  • Critical Step: Add catalytic conc. HCl (1 mL). Reasoning: Acid catalysis promotes dehydration and directs regioselectivity.

  • Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Cool to room temperature. The product often precipitates.

  • Pour mixture into ice water (300 mL). Filter the precipitate.[6][7]

  • Purification: Recrystallize from Isopropanol/Water (90:10) to remove the trace 1,3-isomer.

Visualizing the Mechanism

The following Graphviz diagram details the reaction pathway, highlighting the critical cyclization step.

CelecoxibSynthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Cyclization Reagents1 4'-Methylacetophenone + Ethyl Trifluoroacetate Enolate Enolate Intermediate Reagents1->Enolate NaOMe Diketone 1,3-Diketone (Key Intermediate) Enolate->Diketone HCl Workup Hydrazone Hydrazone Intermediate (Regio-determining step) Diketone->Hydrazone + Hydrazine / EtOH / HCl Hydrazine 4-Sulfamidophenyl- hydrazine Cyclization Intramolecular Attack Hydrazone->Cyclization - H2O Celecoxib Celecoxib (Final Product) Cyclization->Celecoxib Aromatization

Figure 2: Mechanistic pathway for the synthesis of Celecoxib via Claisen condensation and Knorr cyclization.

Future Trajectory: Kinase Inhibitors

The future of pyrazole chemistry lies in Fused Systems (e.g., pyrazolo[1,5-a]pyrimidines). These structures mimic the adenine ring of ATP, making them potent scaffolds for kinase inhibitors used in oncology.

  • Example: Pirtobrutinib (approved 2023) utilizes a pyrazole core to inhibit Bruton's Tyrosine Kinase (BTK) in mantle cell lymphoma.[8]

  • Trend: Shifting from flat aromatic systems to

    
    -rich pyrazole derivatives to improve solubility and reduce "flat molecule" toxicity.
    
References
  • ChemistryViews. (2021).[9] 100th Anniversary: Death of Ludwig Knorr. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to 4-benzyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery

Chemical Identity and Physicochemical Properties To establish a baseline for 4-benzyl-1H-pyrazol-5-amine, we will first examine the identifiers and properties of its close structural isomers and analogs. This comparative...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Physicochemical Properties

To establish a baseline for 4-benzyl-1H-pyrazol-5-amine, we will first examine the identifiers and properties of its close structural isomers and analogs. This comparative approach allows for informed predictions of its characteristics.

Table 1: Identifiers and Physicochemical Properties of Reference Pyrazole Amines

Identifier1-benzyl-1H-pyrazol-5-amine4-phenyl-1H-pyrazol-5-amine
CAS Number 3528-51-6[1]5591-70-8[2]
Molecular Formula C₁₀H₁₁N₃[1]C₉H₉N₃[2]
Molecular Weight 173.21 g/mol [1]159.19 g/mol [2]
IUPAC Name 1-benzyl-1H-pyrazol-5-amine4-phenyl-1H-pyrazol-5-amine[2]
Synonyms 5-Amino-1-benzylpyrazole5-Amino-4-phenylpyrazole
Predicted Properties for 4-benzyl-1H-pyrazol-5-amine
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol

Based on the structures of the reference compounds, we can confidently assign the molecular formula of 4-benzyl-1H-pyrazol-5-amine as C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol .

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in drug design, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. A vast number of pyrazole-containing compounds have been developed for various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.

G cluster_pyrazole Pyrazole Core cluster_applications Therapeutic Areas cluster_properties Key Attributes Pyrazole Pyrazole Scaffold Target Binding Target Binding Pyrazole->Target Binding Metabolic Stability Metabolic Stability Pyrazole->Metabolic Stability Scaffold for Diversity Scaffold for Diversity Pyrazole->Scaffold for Diversity Anticancer Anticancer Anti-inflammatory Anti-inflammatory Antimicrobial Antimicrobial Antiviral Antiviral Target Binding->Anticancer Target Binding->Anti-inflammatory Target Binding->Antimicrobial Target Binding->Antiviral

Caption: The central role of the pyrazole scaffold in drug discovery.

Synthesis of 4-benzyl-1H-pyrazol-5-amine: A Proposed Experimental Protocol

The synthesis of 5-aminopyrazoles is well-documented, with the most common and versatile method being the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.[4][5] This approach offers a reliable pathway to the desired pyrazole core.

Proposed Synthetic Pathway

The synthesis of 4-benzyl-1H-pyrazol-5-amine can be envisioned through a two-step process, starting from commercially available reagents.

G Start Phenylacetonitrile & Diethyl oxalate Intermediate Ethyl 2-cyano-3-phenyl-3-oxopropanoate Start->Intermediate Claisen Condensation Product 4-benzyl-1H-pyrazol-5-amine Intermediate->Product Hydrazine hydrate

Caption: Proposed two-step synthesis of 4-benzyl-1H-pyrazol-5-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-3-oxopropanoate (β-ketonitrile intermediate)

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (150 mL) and sodium metal (1.2 eq) in small portions. Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add a mixture of phenylacetonitrile (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C (ice bath).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-benzyl-1H-pyrazol-5-amine

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized ethyl 2-cyano-3-phenyl-3-oxopropanoate (1.0 eq) in ethanol (100 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Characterization and Spectroscopic Analysis

The synthesized 4-benzyl-1H-pyrazol-5-amine should be thoroughly characterized to confirm its structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. Expected signals in the ¹H NMR spectrum would include aromatic protons of the benzyl group, a methylene singlet, and protons associated with the pyrazole ring and the amine group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine and the pyrazole ring.

Safety and Handling

While specific toxicity data for 4-benzyl-1H-pyrazol-5-amine is not available, related aminopyrazole compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Statements for Structurally Similar Pyrazole Amines

CompoundGHS Hazard Statements
1-benzyl-1H-pyrazol-5-amine H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
4-phenyl-1H-pyrazol-5-amine H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]

Applications in Drug Discovery and Development

The 4-benzyl-1H-pyrazol-5-amine scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the benzyl group at the 4-position and the amino group at the 5-position provides two key vectors for chemical modification and library synthesis. These modifications can be tailored to optimize binding to specific biological targets. The amino group, in particular, can serve as a handle for further functionalization to introduce pharmacophoric features or to modulate the physicochemical properties of the molecule.

The broader class of aminopyrazoles has been explored for a multitude of biological activities, including but not limited to:

  • Anticancer agents

  • Anti-inflammatory agents

  • Antimicrobial agents [6]

  • Antiviral agents

Conclusion

4-benzyl-1H-pyrazol-5-amine represents a valuable, albeit likely novel, building block for medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of its predicted properties, a robust synthetic protocol based on established methodologies for the aminopyrazole core, and an outlook on its potential applications. The information presented herein, grounded in the extensive literature on related pyrazole derivatives, offers a solid foundation for researchers and scientists to embark on the synthesis, characterization, and biological evaluation of this promising compound and its analogs.

References

  • PubChem. 4-Phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of the 4-benzyl-1H-pyrazole-3,5-diamine 2. [Link]

  • Future Medicinal Chemistry. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • PubChem. 1-Benzyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • ARKIVOC. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

Sources

Exploratory

Safety and Handling of 4-benzyl-1H-pyrazol-5-amine: A Technical Guide

This guide outlines the technical safety, handling, and operational protocols for 4-benzyl-1H-pyrazol-5-amine (CAS: 497088-67-2).[1] It is designed for research scientists and medicinal chemists utilizing this compound a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and operational protocols for 4-benzyl-1H-pyrazol-5-amine (CAS: 497088-67-2).[1] It is designed for research scientists and medicinal chemists utilizing this compound as a scaffold in drug discovery, particularly for kinase inhibitor development.

Primary CAS: 497088-67-2 Synonyms: 3-amino-4-benzylpyrazole; 4-benzyl-1H-pyrazol-3-amine Molecular Formula: C₁₀H₁₁N₃ Molecular Weight: 173.22 g/mol [1]

Executive Summary & Chemical Identity

4-benzyl-1H-pyrazol-5-amine is a functionalized heterocyclic building block used primarily in the synthesis of fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) and as a pharmacophore in ATP-competitive kinase inhibitors.[1]

Critical Isomer Distinction: Researchers must distinguish this compound from its isomer, 1-benzyl-1H-pyrazol-5-amine (CAS 3528-51-6).[1] The 4-benzyl derivative (discussed here) has the benzyl group attached to the carbon backbone, leaving the ring nitrogens available for tautomeric binding interactions, which is crucial for its biological activity.

Physicochemical Profile
PropertySpecificationOperational Implication
Physical State Off-white to pale yellow solidColor change indicates oxidation.[1]
Solubility DMSO (>20 mg/mL), MethanolPoor water solubility; requires organic co-solvent for assays.
pKa (Calc) ~3.5 (pyrazole N), ~10 (amine)Amphoteric; solubility is pH-dependent.
Storage 2–8°C, Protect from Light, DesiccateHygroscopic and photosensitive.

Hazard Identification & Risk Assessment

While not classified as a "Danger" category toxin like hydrazine precursors, this compound possesses significant irritant properties and acute toxicity risks associated with amine-containing heterocycles.

GHS Classification (Warning):

  • H302: Harmful if swallowed (Acute Tox. 4).[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Specific Toxicity Risks[1][2][3][4]
  • Kinase Activity: As a scaffold designed to mimic ATP, this compound may possess off-target biological activity. Treat as a potential bioactive agent even before specific assay data is available.

  • Sensitization: Aminopyrazoles can act as haptens. Repeated dermal exposure may lead to sensitization.

Strategic Handling Protocols

Storage and Stability

The primary degradation pathway for 5-aminopyrazoles is oxidation of the electron-rich amine group, leading to azo-dimerization or ring-opening, often accelerated by light and moisture.[1]

  • Protocol: Store in amber glass vials with a PTFE-lined cap.

  • Long-term: Flush headspace with Argon or Nitrogen before sealing.[1] Store at 4°C or -20°C.

  • Visual Check: If the solid turns from pale yellow to dark brown/orange, purity has likely dropped below 95%.

Weighing and Solubilization

The "Dry-Box" Technique: Due to hygroscopicity, weighing should be performed rapidly or under controlled humidity.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Avoid: Protic solvents (Ethanol/Water) for long-term stock storage, as they promote tautomeric shifts and hydrolysis over time.

  • Dissolution: Vortexing may generate heat; pulse-vortex to avoid thermal degradation.[1]

Reaction Setup (Synthesis Context)

When using this compound as a nucleophile (e.g., reacting with electrophiles to form pyrazolopyrimidines):

  • Base Sensitivity: The N1-proton is acidic.[1] Strong bases (NaH) will deprotonate N1, directing alkylation to N1. Weaker bases or acidic conditions may favor reaction at the exocyclic amine.

  • Inert Atmosphere: Always run reactions under Nitrogen/Argon to prevent oxidative side reactions.

Operational Workflows (Visualization)

Workflow 1: Safe Handling & Storage Logic

This diagram illustrates the decision matrix for receiving, storing, and using the compound to maintain integrity.

SafeHandling Receipt Receipt of Compound (Check Seal & CAS: 497088-67-2) VisualCheck Visual Inspection (Pale Yellow Solid?) Receipt->VisualCheck Storage Storage: 2-8°C, Dark (Desiccator) VisualCheck->Storage Pass Reject Quarantine/Purify (If Dark Brown) VisualCheck->Reject Fail Usage Equilibrate to RT (Prevent Condensation) Storage->Usage Experimental Need Weighing Weighing (Anti-static gun, PPE) Usage->Weighing Solubilization Dissolve in Anhydrous DMSO (Flush w/ Argon) Weighing->Solubilization Solubilization->Storage Return Excess

Caption: Operational logic for preserving chemical integrity from receipt to solubilization.

Workflow 2: Synthesis & Impurity Origins

Understanding the synthesis helps identify toxic impurities (e.g., hydrazines). The likely route involves the reaction of benzyl-substituted nitriles.

SynthesisRoute Precursor1 Benzyl Cyanide (Toxic, Precursor) Step1 Formylation/Activation (Base, Ethyl Formate) Precursor1->Step1 Intermediate Enaminonitrile Intermediate Step1->Intermediate Product 4-benzyl-1H-pyrazol-5-amine (Target) Intermediate->Product + Reagent (Cyclization) Reagent Hydrazine Hydrate (Carcinogen, Toxic) Reagent->Product Impurity Trace Hydrazine (Check via NMR/MS) Reagent->Impurity Residual

Caption: Synthetic pathway highlighting potential residual hydrazine impurities.

Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.[1] Do not use ethanol.Ethanol increases skin permeability, potentially enhancing systemic absorption of the amine.
Eye Contact Flush with water/saline for 15 min.[4] Lift eyelids.Amines are basic and can cause corneal damage; immediate dilution is critical.
Spill (Solid) Dampen with water, sweep up. Avoid dust generation.[2][5][4]Prevents inhalation of dust (H335).
Ingestion Rinse mouth. Do NOT induce vomiting. Call poison control.Vomiting risks aspiration of the irritant compound into the lungs.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 79703, 4-Phenyl-1H-pyrazol-5-amine (Analogous Hazard Data). Retrieved February 7, 2026, from [Link]

  • Fustero, S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Antimicrobial and Antifungal Profiling of Pyrazole Derivatives

Introduction & Scientific Context The pyrazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bioisostere for amide or carboxylate groups and its capacity to engage in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bioisostere for amide or carboxylate groups and its capacity to engage in multiple hydrogen bonding interactions. In the context of infectious disease, pyrazole derivatives have emerged as potent inhibitors of DNA gyrase (B subunit) and Topoisomerase IV in bacteria, as well as disruptors of ergosterol biosynthesis in fungi.

However, the lipophilicity of substituted pyrazoles often leads to poor aqueous solubility, creating artifacts in biological assays (e.g., precipitation masking bacterial growth). This guide provides a rigorous, self-validating workflow for evaluating these compounds, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 for bacteria, M27 for yeasts) while addressing the specific physicochemical challenges of the pyrazole pharmacophore.

Experimental Workflow Overview

The following decision tree outlines the logical progression from compound handling to high-value mechanistic data.

Pyrazole_Workflow Start Compound Synthesis & Purification Solubility Solubility Check (DMSO Tolerance) Start->Solubility MIC Primary Screen: MIC (CLSI M07/M27) Solubility->MIC Decision MIC < 10 µg/mL? MIC->Decision MBC Secondary Screen: MBC/MFC Decision->MBC Yes Discard Archive/Refine Decision->Discard No MoA Mechanism of Action: Time-Kill & Biofilm MBC->MoA Tox Safety Profiling: Cytotoxicity (MTT) MoA->Tox

Figure 1: Critical path for evaluating pyrazole antimicrobials. Progression requires passing the solubility and potency thresholds.

Pre-Analytical Phase: Compound Handling

Critical Challenge: Pyrazoles are often hydrophobic. Improper solubilization causes "false resistance" (compound precipitates out of solution) or "false susceptibility" (solvent toxicity kills the microbe).

Protocol: Stock Solution Preparation
  • Solvent: Dissolve the pyrazole derivative in 100% Dimethyl Sulfoxide (DMSO). Avoid ethanol due to rapid evaporation affecting concentration.

  • Concentration: Prepare a master stock at 100x the highest desired test concentration (typically 12.8 mg/mL or 25.6 mg/mL).

  • Validation: Visually inspect for turbidity. If precipitation occurs, sonicate for 5 minutes at 40 kHz.

  • Sterilization: Do not filter sterilize small molecules unless necessary (potential loss to filter binding). If required, use a PTFE 0.22 µm syringe filter and validate concentration post-filtration via HPLC.

Primary Screening: MIC Determination (Broth Microdilution)[1][2][3]

This protocol harmonizes CLSI M07-A10 (Bacteria) and CLSI M27-A3 (Yeasts).

Materials
  • Bacteria Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Fungi Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Optical Standard: 0.5 McFarland Standard.[2]

  • Dye (Optional): Resazurin (0.015%) for visual endpoint confirmation.

Step-by-Step Protocol
  • Inoculum Prep:

    • Select 3-5 colonies from a fresh agar plate (<24h).

    • Suspend in saline to match 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilution: Dilute bacteria 1:100 in media; dilute yeast 1:1000 in media.

  • Plate Setup:

    • Add 100 µL of media to columns 2-12 of a 96-well plate.

    • Add 200 µL of compound stock (diluted to 2x starting concentration) to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to Column 10. Discard 100 µL from Column 10.

    • Column 11 (Growth Control): Media + Inoculum + Solvent (DMSO).

    • Column 12 (Sterility Control): Media only.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1-11.

    • Final Volume: 200 µL.

    • Final DMSO Concentration: Must be

      
      .
      
  • Incubation:

    • Bacteria:[3][1][4][5][6]

      
       for 16-20 hours.
      
    • Fungi:[7][8][9][10][11]

      
       for 24-48 hours.
      
Data Analysis & Visualization

The MIC is the lowest concentration with no visible growth .[2][1]

Plate_Layout cluster_plate 96-Well Plate Layout (MIC) RowA High Conc (64 µg/mL) RowMid Dilution Range... RowA->RowMid RowLow Low Conc (0.125 µg/mL) RowMid->RowLow ControlG Growth Control ControlS Sterility Control

Figure 2: Schematic of the dilution gradient. Column 11 (Growth) and 12 (Sterility) are mandatory for assay validity.

Secondary Screening: MBC/MFC & Time-Kill Kinetics

MIC indicates inhibition; MBC (Minimum Bactericidal Concentration) indicates killing. For pyrazoles, establishing cidal vs. static activity is crucial for clinical application.

Protocol: MBC/MFC Determination[12]
  • Sample 10 µL from all wells with no visible growth (from the MIC plate).

  • Spot onto nutrient agar (MHA for bacteria, SDA for fungi).

  • Incubate for 24-48 hours.

  • Endpoint: The lowest concentration killing

    
     of the initial inoculum is the MBC/MFC.
    
    • Interpretation: If MBC/MIC ratio

      
      , the compound is bactericidal . If 
      
      
      
      , it is bacteriostatic .[12]
Protocol: Time-Kill Kinetics
  • Prepare inoculum at

    
     CFU/mL.
    
  • Treat with pyrazole compound at 1x MIC and 4x MIC . Include a DMSO control.

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Perform serial dilutions and plate count (CFU/mL).

  • Plot: Log10 CFU/mL vs. Time. A

    
     reduction indicates bactericidal activity.
    

Functional Assay: Biofilm Inhibition (Crystal Violet)

Many pyrazoles target membrane integrity, making them effective against sessile bacteria in biofilms.

  • Seeding: Inoculate 96-well flat-bottom plates with bacteria in TSB + 1% Glucose (promotes biofilm). Incubate 24h to form mature biofilm.

  • Treatment: Wash planktonic cells with PBS.[13] Add compound in fresh media. Incubate 24h.

  • Staining:

    • Wash wells 3x with PBS.

    • Fix with methanol (15 min). Air dry.

    • Stain with 0.1% Crystal Violet (15 min).[13]

    • Wash with water to remove excess dye.[14]

  • Quantification: Solubilize bound dye with 30% Acetic Acid . Measure Absorbance at 595 nm .[13]

  • Calculation:

    
    
    

Safety Profiling: Cytotoxicity & Selectivity Index

A potent antimicrobial is useless if it is toxic to mammalian cells.

Protocol: MTT Assay
  • Cells: Use Vero (kidney) or HepG2 (liver) cell lines. Seed at

    
     cells/well.
    
  • Treatment: Add compound (serial dilutions) for 24 hours.

  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL. Incubate 4h.

  • Solubilization: Remove media.[15] Add DMSO to dissolve purple formazan crystals.[15]

  • Read: Absorbance at 570 nm.

  • Selectivity Index (SI):

    
    
    
    • Target: An SI

      
       is generally considered a promising lead.
      

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate in wells Compound insolubilityReduce max concentration or confirm DMSO < 1%. Use a solubility control plate.
Skipped Wells Pipetting error / ContaminationEnsure tips are changed between dilutions. Check sterility control.
Growth in Sterility Control Contaminated MediaDiscard all reagents. Filter sterilize media (0.22 µm).
No Growth in Growth Control Inoculum dead or DMSO toxicVerify inoculum viability on agar. Ensure DMSO is

.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4][5] 11th Edition.[4] CLSI, Wayne, PA.[3][10][16] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.[8][10][16] 4th Edition.[16] CLSI, Wayne, PA.[3][10][16] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[1][Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

Sources

Application

Reductive amination methods for pyrazole derivatives

Application Note: Reductive Amination Strategies for Pyrazole Derivatives Executive Summary & Strategic Importance Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in blockbuster d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Strategies for Pyrazole Derivatives

Executive Summary & Strategic Importance

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like celecoxib (Celebrex), ruxolitinib (Jakafi), and sildenafil (Viagra). The ability to diversify these rings via reductive amination —converting carbonyls to amines or amines to higher-order amines—is critical for Structure-Activity Relationship (SAR) studies.

However, pyrazoles present unique challenges:

  • Amphoteric Nature: The pyrazole ring contains both a pyridine-like nitrogen (basic/H-bond acceptor) and a pyrrole-like nitrogen (acidic/H-bond donor if unsubstituted). This can interfere with Lewis acid catalysts.

  • Nucleophilicity Issues: Aminopyrazoles are heteroaromatic amines with reduced nucleophilicity compared to alkyl amines, often requiring forcing conditions to form imines.

  • Solubility: High polarity and hydrogen bonding often necessitate polar aprotic solvents or methanol, limiting the choice of reducing agents.

This guide details three industry-standard protocols, selected based on substrate difficulty and scale.

Mechanistic Principles & Pathway Visualization

Reductive amination proceeds through two distinct phases: Imine/Iminium Formation and Hydride Transfer . In pyrazole chemistry, the rate-determining step is often the formation of the imine, particularly when electron-withdrawing groups (EWGs) are present on the ring.

Mechanism: The "Imine-First" vs. "Direct" Pathway
  • Direct Reductive Amination (One-Pot): The reducing agent is present during imine formation.[1] This requires a reductant that reacts faster with the protonated imine (iminium ion) than with the aldehyde/ketone.[1]

  • Stepwise Reductive Amination: The imine is pre-formed (often with a Lewis acid or dehydrating agent) before adding the reductant. This is required for electron-deficient aminopyrazoles.

ReductiveAmination Start Pyrazole-Carbonyl + Amine Imine Hemiaminal Intermediate Start->Imine Equilibrium SideReaction Direct Reduction (Alcohol byproduct) Start->SideReaction Competitive Reduction (If reductant is too strong) Iminium Iminium Ion (Activated) Imine->Iminium -H2O (Acid Cat.) Product Secondary/Tertiary Amine Product Iminium->Product Hydride Transfer (Fastest Step)

Figure 1: General mechanistic pathway. Selectivity is achieved when the Iminium -> Product rate exceeds the Start -> SideReaction rate.

Method A: The "Gold Standard" (STAB)

Best For: Pyrazole-Aldehydes + Primary/Secondary Amines. Reagent: Sodium Triacetoxyborohydride (STAB /


).[1][2][3]

STAB is the preferred reagent for drug discovery. It is mild, does not reduce the pyrazole ring, and exhibits high selectivity for aldehydes over ketones, allowing for chemoselective functionalization. Unlike Sodium Cyanoborohydride (


), it is non-toxic and does not generate cyanide byproducts.
Protocol 1: Standard STAB Reductive Amination

Reagents:

  • Substrate: Pyrazole-4-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant:

    
     (1.4 – 1.6 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for basic amines.

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the pyrazole-aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir for 15–30 minutes at Room Temperature (RT) to establish the imine equilibrium.

    • Note: If the pyrazole has a free N-H, the solution may remain heterogeneous; this is usually acceptable.

  • Reduction: Add

    
     (1.5 mmol) in one portion. The reaction may evolve gas slightly.
    
  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for disappearance of imine mass M+Amine-18).

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 20 minutes to break down boron complexes.
    
  • Workup: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Expert Insight: STAB is moisture-sensitive but slower to decompose than


. If the reaction stalls, adding a second portion of STAB after 6 hours often pushes it to completion.

Method B: The "Difficult" Coupling (Titanium-Mediated)

Best For: Pyrazole-Ketones (sterically hindered) OR Aminopyrazoles (low nucleophilicity). Reagent: Titanium(IV) Isopropoxide (


) followed by 

.

When reacting a ketone attached to a pyrazole, or when using an aminopyrazole as the nucleophile, equilibrium favors the starting materials.


 acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.
Protocol 2: Titanium-Mediated One-Pot Synthesis

Reagents:

  • Substrate: Pyrazole-Ketone or Aminopyrazole (1.0 equiv)

  • Partner: Amine or Ketone (1.2 – 1.5 equiv)

  • Lewis Acid:

    
     (neat, 1.5 – 2.0 equiv)
    
  • Reductant:

    
     (1.5 equiv)
    
  • Solvent: Ethanol (absolute) or THF.

Step-by-Step:

  • Imine Formation (Neat/Concentrated): In a sealed vial, combine the pyrazole derivative and the coupling partner. Add

    
     (2.0 equiv).
    
    • Tip: If the mixture is solid, add minimal dry THF to create a slurry.

  • Incubation: Stir at RT (for aldehydes) or 60°C (for ketones/aminopyrazoles) for 4–12 hours. This ensures complete conversion to the titanium-imine complex.

  • Dilution: Dilute the mixture with absolute Ethanol (5 mL per mmol).

  • Reduction: Cool to 0°C. Carefully add

    
     (1.5 equiv). Caution: Exothermic hydrogen evolution.
    
  • Workup (The "Titanium Crash"):

    • Add water (1 mL) to quench. A heavy white precipitate (

      
      ) will form.
      
    • Filter through a Celite pad. Wash the pad thoroughly with MeOH/DCM (1:9) to recover the product trapped in the titanium salts.

    • Concentrate the filtrate and purify.

TitaniumMethod Step1 Mix Pyrazole + Amine + Ti(OiPr)4 Step2 Stir 60°C (4-12h) Forms Imine-Ti Complex Step1->Step2 Step3 Dilute with EtOH Cool to 0°C Step2->Step3 Step4 Add NaBH4 (Reduction) Step3->Step4 Step5 Quench with H2O Filter TiO2 ppt Step4->Step5

Figure 2: Workflow for Titanium-mediated reductive amination, essential for sterically hindered or electron-poor pyrazole substrates.

Method Comparison & Decision Matrix

FeatureMethod A: STABMethod B: Ti(OiPr)4 / NaBH4Method C: Catalytic H2
Primary Use Pyrazole-AldehydesPyrazole-Ketones / AminopyrazolesScale-up / Green Chem
Selectivity High (Aldehyde > Ketone)Low (Reduces everything)High (Tunable)
Water Tolerance ModerateLow (Must be anhydrous)High
Reaction Time Fast (2-6 h)Slow (Overnight)Variable
Toxicity Low (Boron waste)Low (Titanium waste)Low (Metal catalyst)
Cost ModerateModerateLow (Reagents), High (Equip)

Troubleshooting Pyrazole-Specific Issues

Issue 1: No Reaction with Aminopyrazoles

  • Cause: The exocyclic amine at position 3, 4, or 5 is deactivated by the aromatic ring.

  • Solution: Use Method B (

    
    ). If that fails, switch to Dean-Stark  conditions (Toluene reflux) to force water removal before adding the reducing agent.
    

Issue 2: N-Alkylation of the Pyrazole Ring (Side Reaction)

  • Cause: If using alkyl halides, N1-alkylation competes. In reductive amination, this is rare unless the aldehyde is very electrophilic and the pyrazole N-H is deprotonated.

  • Solution: Ensure the reaction is not basic. STAB/AcOH maintains a slightly acidic pH (4-5), which suppresses N1-alkylation.

Issue 3: Product Trapped in Boron/Titanium Salts

  • Cause: Pyrazoles are good ligands for metals.

  • Solution: Use an aggressive workup: quench with aqueous ammonia (

    
    ) or Rochelle's salt (Potassium sodium tartrate) and stir for >1 hour to sequester the metal.
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[4][5] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2206-2210. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. Link

Sources

Method

Application Notes &amp; Protocols: Strategies for the Crystallization of 4-benzyl-1H-pyrazol-5-amine

Abstract The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps in drug development and manufacturing. Crystalline solids are often the preferred form due to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps in drug development and manufacturing. Crystalline solids are often the preferred form due to their inherent stability, ease of handling, and consistent physicochemical properties. This guide provides a comprehensive overview and detailed protocols for the crystallization of 4-benzyl-1H-pyrazol-5-amine, a key heterocyclic building block in medicinal chemistry.[1] We delve into the foundational principles of crystallization, explore multiple field-proven techniques—including slow cooling, anti-solvent addition, and vapor diffusion—and offer systematic protocols for implementation. The causality behind experimental choices is explained, empowering researchers to rationally design and troubleshoot crystallization processes to obtain high-purity, well-defined crystalline material suitable for further development.

Introduction: The Critical Role of Crystallization

4-benzyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in pharmacology due to its presence in a wide array of therapeutic agents.[1] The final physical form of an API or intermediate profoundly impacts its purity, stability, dissolution rate, and bioavailability. Crystallization is the primary unit operation used to control these attributes, transforming a crude solid or dissolved compound into a highly ordered, pure crystalline lattice.

The molecular structure of 4-benzyl-1H-pyrazol-5-amine, featuring a pyrazole ring capable of hydrogen bonding, an amine group, and a non-polar benzyl substituent, presents unique opportunities and challenges for crystallization. The pyrazole N-H protons can act as hydrogen bond donors, while the ring nitrogens and the exocyclic amine can act as acceptors.[2][3] These interactions, along with potential π-π stacking from the aromatic rings, are the primary intermolecular forces that govern the self-assembly into a crystal lattice.[4][5] A successful crystallization protocol must carefully manipulate solubility and supersaturation to favor the formation of a single, stable polymorph with high purity.

This document serves as a practical guide for researchers, scientists, and drug development professionals to develop robust crystallization strategies for 4-benzyl-1H-pyrazol-5-amine and structurally related compounds.

Physicochemical Profile of 4-benzyl-1H-pyrazol-5-amine

A thorough understanding of the compound's properties is the foundation of any crystallization development. The table below summarizes key physicochemical data, which informs solvent selection and method design.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₁₀H₁₁N₃Confirms elemental composition.
Molecular Weight 173.21 g/mol [6]Used for all stoichiometric calculations.
Appearance Typically an off-white to light-colored solid.A visual indicator of purity; color may suggest residual impurities.
Intermolecular Forces Hydrogen Bonding (N-H···N, N-H···NH₂), π-π Stacking.[2][4]These strong, directional forces are key to forming a stable crystal lattice. Solvents that can compete with these interactions (e.g., protic solvents) will be good dissolving solvents.
Predicted Solubility Soluble in polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., Acetone, Ethyl Acetate, THF). Sparingly soluble in non-polar solvents (e.g., Hexane, Heptane) and water.The amine and pyrazole moieties promote solubility in polar solvents, while the benzyl group provides some affinity for less polar environments. This solubility profile is ideal for slow cooling and anti-solvent techniques.

Workflow for Crystallization Method Selection

The selection of an appropriate crystallization technique is a logical process based on the solubility characteristics of the compound. The following workflow provides a decision-making framework for proceeding from initial solvent screening to a refined crystallization method.

Crystallization_Workflow cluster_start Phase 1: Initial Screening cluster_analysis Phase 2: Method Selection cluster_protocols Phase 3: Protocol Execution Start Start with Crude 4-benzyl-1H-pyrazol-5-amine Solubility Perform Solvent Solubility Screening (Hot & Cold) Start->Solubility Decision Analyze Solubility Data Solubility->Decision High_Sol_Hot High Solubility Hot, Low Solubility Cold? Decision->High_Sol_Hot Yes Good_Bad_Pair Soluble in 'Good' Solvent, Insoluble in 'Bad' Solvent? Decision->Good_Bad_Pair No Evaporation Protocol 4: Slow Evaporation Decision->Evaporation Moderately Soluble in Volatile Solvent Slow_Cool Protocol 1: Slow Cooling Crystallization High_Sol_Hot->Slow_Cool Low_Sol Low Solubility in All Volatile Solvents? Good_Bad_Pair->Low_Sol No Anti_Solvent Protocol 2: Anti-Solvent Addition Good_Bad_Pair->Anti_Solvent Yes Re_Evaluate Re-evaluate Solvent Systems or Use Co-solvents Low_Sol->Re_Evaluate Vapor_Diffusion Protocol 3: Vapor Diffusion Anti_Solvent->Vapor_Diffusion For High Quality Single Crystals

Caption: Decision workflow for selecting a crystallization protocol.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Slow Cooling Crystallization

This is the most common recrystallization technique and is ideal when the compound's solubility is significantly higher in a given solvent at elevated temperatures than at lower temperatures.[7] The slow reduction in temperature gradually decreases solubility, leading to controlled supersaturation and crystal growth.[8][9]

Rationale: By creating a saturated solution at a high temperature and allowing it to cool slowly, the system maintains a low level of supersaturation for an extended period. This condition favors the growth of existing crystal nuclei over the formation of new ones, resulting in larger, more well-defined crystals with higher purity.[10] Rapid cooling would cause the compound to precipitate as a powder, trapping impurities.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which 4-benzyl-1H-pyrazol-5-amine has high solubility near the solvent's boiling point but low solubility at or below room temperature (e.g., ethanol, methanol, or isopropanol).

  • Dissolution: Place the crude 4-benzyl-1H-pyrazol-5-amine in an Erlenmeyer flask. Add the selected solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid is completely dissolved. Aim for a minimal amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents them from acting as nucleation sites for premature precipitation.

  • Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on the benchtop, undisturbed. To further slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[7]

  • Secondary Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath or refrigerator (2-8°C) for at least one hour to maximize the yield of crystalline product.

  • Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is effective when a compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[11] Supersaturation is achieved by introducing the anti-solvent, which reduces the overall solvating power of the system.[12]

Rationale: The controlled addition of an anti-solvent systematically lowers the solubility of the target compound. Adding the anti-solvent slowly allows the system to equilibrate at each stage, maintaining a controlled level of supersaturation that promotes crystal growth rather than amorphous precipitation.

Step-by-Step Methodology:

  • System Selection: Identify a suitable solvent/anti-solvent pair. For 4-benzyl-1H-pyrazol-5-amine, a good starting point is dissolving it in a polar solvent like acetone or ethanol (solvent) and using a non-polar solvent like hexane or heptane as the anti-solvent.

  • Dissolution: Dissolve the crude material in a minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise using a pipette or dropping funnel.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of nucleation. If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the fine precipitate.

  • Crystal Growth: Cover the vessel and allow it to stand undisturbed for several hours to days. The slow equilibration will promote the growth of larger crystals.

  • Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent (or a mixture of the solvent/anti-solvent), and dry under vacuum.[13]

| Recommended Solvent/Anti-Solvent Systems | | :--- | :--- | | Solvent ("Good") | Anti-Solvent ("Bad") | | Acetone | Hexane / Heptane | | Ethanol / Methanol | Water / Toluene | | Tetrahydrofuran (THF) | Cyclohexane[7] | | Dichloromethane (DCM) | Pentane / Hexane |

Protocol 3: Vapor Diffusion Crystallization

Vapor diffusion is a highly controlled variant of the anti-solvent technique, ideal for growing high-quality single crystals for X-ray diffraction analysis, especially when only small amounts of material are available.[7] It relies on the slow diffusion of anti-solvent vapor into a solution of the compound.

Rationale: This method achieves supersaturation at an extremely slow and controlled rate. The anti-solvent, being more volatile, slowly evaporates from its reservoir and diffuses through the vapor phase, where it condenses into the drop containing the compound solution. This gradual change in solvent composition gently pushes the solution toward supersaturation, providing optimal conditions for the growth of a few large, well-ordered crystals.[14]

Step-by-Step Methodology (Hanging Drop Method): [14][15]

  • Prepare Reservoir: Pipette 500-1000 µL of the anti-solvent into the well of a crystallization plate (e.g., a VDX plate).

  • Prepare Drop: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of 4-benzyl-1H-pyrazol-5-amine in its "good" solvent.

  • Seal the System: Invert the coverslip and place it over the reservoir well, creating a seal. The drop should be hanging suspended above the anti-solvent reservoir.

  • Incubation: Place the sealed plate in a stable, vibration-free location at a constant temperature.

  • Monitoring: Monitor the drop periodically under a microscope over several days to weeks for the appearance of crystals.

Caption: Diagram of a hanging drop vapor diffusion setup.

Post-Crystallization: Harvesting and Characterization

Once crystal growth is complete, proper handling is essential to maintain purity and integrity.

Harvesting & Drying:

  • Isolation: Carefully remove the mother liquor (the solution from which the crystals grew) using a pipette or by decanting. For larger quantities, use vacuum filtration.

  • Washing: Gently wash the crystals with a small volume of an ice-cold solvent in which the compound is poorly soluble (often the anti-solvent) to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. Air drying is suitable for non-hygroscopic materials. For solvent removal, a vacuum oven at a temperature well below the compound's melting point is recommended.

Crystal Characterization: The final crystalline product should be characterized to confirm its identity, purity, and solid-state form.

TechniquePurposeExpected Result for High-Quality Crystals
Optical Microscopy Assess crystal morphology, size distribution, and identify different crystal habits.Uniform, well-defined crystals (e.g., needles, plates, prisms).[16]
Melting Point / DSC Determine purity and thermal behavior.A sharp, defined melting point. Differential Scanning Calorimetry (DSC) provides a more detailed thermal profile.
XRPD Confirm crystallinity and identify the polymorphic form.A unique pattern of sharp diffraction peaks, indicating a well-ordered crystalline material.
NMR Spectroscopy Confirm chemical structure and assess purity.Spectra should match the expected structure of 4-benzyl-1H-pyrazol-5-amine with no significant impurity peaks.[17]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; compound is too soluble; nucleation is inhibited.Concentrate the solution by slowly evaporating some solvent; cool the solution further (ice bath); scratch the inside of the flask with a glass rod to create nucleation sites; add a seed crystal.[13]
"Oiling Out" Solution is too concentrated; cooling is too rapid; melting point of the compound is below the crystallization temperature.Add more solvent to dilute the solution and reheat to dissolve the oil, then cool more slowly; change to a lower-boiling point solvent.
Rapid Powder Precipitation Supersaturation was achieved too quickly; solution was cooled too fast.Re-dissolve the precipitate by heating and allow it to cool much more slowly; use the anti-solvent method with a slower addition rate.
Poor Crystal Quality Impurities are present; crystal growth was too fast.Purify the crude material further before crystallization (e.g., column chromatography); slow down the crystallization process (slower cooling, slower diffusion).

References

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Re-crystallization experiments. (n.d.). [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. (2024). PubMed. [Link]

  • DE1112984B - Process for the preparation of pyrazolone derivatives. (n.d.).
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (2015). International Journal of Chemical Engineering and Applications. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). MDPI. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]

  • PubChem. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. [Link]

  • PubChem. (n.d.). N-benzyl-4-nitro-1H-pyrazol-5-amine. [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. [Link]

  • Slow Cooling During Recrystallization. (2012). YouTube. [Link]

  • Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013). YouTube. [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-di­amino derivative. (2024). IUCr Journals. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design. [Link]

  • Full article: Synthesis and Characterization of Novel Liquid Crystalline Compounds Containing a Pyrazole Ring. (n.d.). Taylor & Francis. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). [Link]

  • 3.4B: Cooling Slowly. (2022). Chemistry LibreTexts. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2017). MDPI. [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2021). YouTube. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). PubMed Central. [Link]

  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018). [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • PubChem. (n.d.). 1-Benzyl-1H-pyrazol-5-amine. [Link]

  • Slow cooling and temperature-controlled protein crystallography. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). National Center for Biotechnology Information. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-benzyl-1H-pyrazol-5-amine Solubility Guide

Ticket ID: #SOL-PYR-4Bz-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming Solubility Issues of 4-benzyl-1H-pyrazol-5-amine (CAS: 23583-02-0)[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-PYR-4Bz-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming Solubility Issues of 4-benzyl-1H-pyrazol-5-amine (CAS: 23583-02-0)[1]

Executive Summary

Researchers working with 4-benzyl-1H-pyrazol-5-amine often encounter significant solubility challenges due to its physicochemical profile.[1] It behaves as a "brick dust" molecule—possessing high crystallinity (due to intermolecular H-bonding of the pyrazole core) and moderate lipophilicity (benzyl moiety).[1]

This guide provides a validated troubleshooting framework. We move beyond simple "add DMSO" advice to explore thermodynamic solubility, pH-dependent ionization, and advanced formulation strategies for biological assays.[1]

Module 1: The Physicochemical Baseline

Q: Why is this compound so difficult to dissolve in aqueous buffers?

A: The solubility barrier is twofold: Lattice Energy and Hydrophobicity .[1]

  • Lattice Energy (The "Brick Wall"): The 5-aminopyrazole core is a donor-acceptor powerhouse.[1] The ring nitrogens and the exocyclic amine form a tight hydrogen-bond network in the solid state.[1] You must input significant energy to break this crystal lattice before solvation can occur.[1]

  • Hydrophobicity: The benzyl group adds a lipophilic domain.[1] While the pyrazole is polar, the overall molecule has a predicted LogP of ~1.5–2.0 .[1] This is not extremely lipophilic, but enough to make water a poor solvent without pH manipulation.[1]

Q: What are the critical ionization points (pKa)?

A: Understanding pKa is vital for pH-dependent solubility.[1]

  • pKa ~2.5 - 3.5 (Basic): Protonation of the pyrazole ring nitrogen (N2).[1] Below pH 3, the molecule becomes cationic, drastically increasing solubility.[1]

  • pKa ~14 (Acidic): Deprotonation of the pyrazole N1-H.[1] This is generally irrelevant for physiological assays.[1]

Technical Insight: The exocyclic amine (-NH2) is less basic than the ring nitrogen due to resonance delocalization into the aromatic system.[1] Do not expect it to protonate readily at neutral pH.[1]

Module 2: Stock Solution Protocols

Q: My compound precipitates when I dilute my DMSO stock into media. Why?

A: This is the classic "Solvent Shock" phenomenon.[1] DMSO is a hygroscopic, dipolar aprotic solvent that solvates the compound well.[1] When you add a bolus of water (a protic solvent), the DMSO molecules preferentially hydrogen-bond with water, "dropping" your hydrophobic compound.[1] This creates a supersaturated state that rapidly nucleates into precipitate.[1]

Protocol: The "Step-Down" Dilution Method

Do NOT add 100% aqueous buffer directly to 100% DMSO stock.[1]

  • Prepare Stock: Dissolve compound in anhydrous DMSO at 50–100 mM . Sonicate at 40°C if necessary.

  • Intermediate Dilution: Prepare a "working solution" in a solvent with intermediate polarity (e.g., Ethanol, PEG400, or Propylene Glycol).[1]

    • Ratio: 1 part DMSO Stock : 4 parts PEG400.[1]

  • Final Dilution: Slowly add the working solution to your aqueous buffer (vortexing rapidly) to reach the final assay concentration (e.g., 10 µM).

Solvent Compatibility Table

SolventSolubility RatingApplicationWarning
DMSO High (>50 mg/mL)Primary StockCytotoxic >0.1% in some cells.[1]
Methanol ModerateSynthesis/PurificationToxic; evaporates during assays.[1]
PEG 400 Moderate-HighCosolvent/VehicleViscous; check pipetting accuracy.[1]
PBS (pH 7.4) Very Low (<0.1 mg/mL)Assay BufferRisk of precipitation.
0.1 M HCl HighSalt FormationLow pH may damage proteins/cells.[1]

Module 3: Advanced Formulation (In Vivo & High Concentration)

Q: I need a high concentration (>10 mg/kg) for animal studies. DMSO is too toxic.[1] What now?

A: You must shift from simple cosolvents to Complexation or Salt Formation .[1]

Strategy A: Cyclodextrin Complexation (Recommended)

Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the hydrophobic benzyl-pyrazole moiety inside a donut-shaped ring while presenting a hydrophilic exterior to the water .[1]

Protocol:

  • Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water or saline.[1]

  • Add 4-benzyl-1H-pyrazol-5-amine powder slowly to the CD solution.

  • Acidify: Adjust pH to ~4.0 using 0.1N HCl. The ionization assists initial dissolution.[1]

  • Stir: Agitate for 4-6 hours at room temperature.

  • Neutralize (Optional): Slowly adjust pH back to 6.0–7.0. If the complex is stable, it will remain in solution.[1]

Strategy B: In Situ Salt Formation

If the application allows acidic vehicles:

  • Dissolve compound in a minimal volume of 0.1 M Methanesulfonic Acid (MSA) or HCl .[1]

  • Dilute with 5% Dextrose in Water (D5W).[1]

  • Why MSA? Mesylate salts of aminopyrazoles often have better crystallinity and solubility profiles than chlorides.[1]

Module 4: Visualizing the Strategy

Decision Tree: Selecting the Right Solvent System

SolubilityStrategy Start Start: Define Requirement ConcCheck Target Concentration? Start->ConcCheck LowConc < 50 µM (In Vitro) ConcCheck->LowConc HighConc > 1 mg/mL (In Vivo) ConcCheck->HighConc DMSOPath Use DMSO Stock LowConc->DMSOPath ComplexPath Advanced Formulation HighConc->ComplexPath Dilution Direct Dilution causes ppt? DMSOPath->Dilution YesPPT Yes Dilution->YesPPT NoPPT No Dilution->NoPPT StepDown Use Step-Down Protocol (DMSO -> PEG400 -> Buffer) YesPPT->StepDown Direct Direct Dilution OK NoPPT->Direct CD 20% HP-beta-Cyclodextrin ComplexPath->CD Neutral pH Req Salt Mesylate/HCl Salt ComplexPath->Salt Acidic pH OK

Figure 1: Decision matrix for solubilizing 4-benzyl-1H-pyrazol-5-amine based on experimental concentration requirements.

Mechanism of pH-Dependent Solubility

Ionization cluster_legend Solubility Status Acid Acidic pH (< 3.0) Cationic Form (Soluble) Neutral Neutral pH (7.4) Uncharged Form (Insoluble) Acid->Neutral Deprotonation (pKa ~3) Base Basic pH (> 13.0) Anionic Form (Soluble) Neutral->Base Deprotonation (pKa ~14) HighSol High Solubility LowSol Precipitation Risk

Figure 2: Ionization states of the aminopyrazole core. The molecule is most soluble when ionized (pH < 3 or pH > 13), but least soluble at physiological pH.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79703, 4-Phenyl-1H-pyrazol-5-amine (Analogue).[1] Retrieved from [Link][1]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1] Targets in Heterocyclic Systems.[1][2][3] Retrieved from [Link]

  • Beilstein Journals (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org.[1] Chem. Retrieved from [Link][1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 4-benzyl-1H-pyrazol-5-amine

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-benzyl-1H-pyrazol-5-amine. As a Senior Application Scientist, my goal is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-benzyl-1H-pyrazol-5-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes. This guide is structured in a question-and-answer format to directly address common challenges, ensuring you can quickly find the solutions you need.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 4-benzyl-1H-pyrazol-5-amine is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can often be traced back to the quality of your starting materials or suboptimal reaction conditions. Let's break down the possibilities:

  • Purity of Benzylmalononitrile: The synthesis of 4-benzyl-1H-pyrazol-5-amine typically proceeds through the cyclization of benzylmalononitrile with hydrazine. A frequent impurity in the synthesis of benzylmalononitrile via alkylation of malononitrile with benzyl bromide is the dibenzylated side product.[1][2] This impurity will not participate in the desired cyclization, thus lowering your overall yield.

    • Troubleshooting:

      • Characterize your benzylmalononitrile: Before starting your synthesis, verify the purity of your benzylmalononitrile using techniques like ¹H NMR or GC-MS.

      • Alternative Synthesis of Benzylmalononitrile: Consider an alternative, higher-yield synthesis of benzylmalononitrile. A recommended method involves the reaction of malononitrile with benzaldehyde, followed by reduction of the resulting benzylidenemalononitrile intermediate with sodium borohydride (NaBH₄).[1][2] This method is known to produce a purer monobenzylated product in high yield.[1][2]

  • Reaction Conditions: The cyclization reaction itself is sensitive to temperature and reaction time.

    • Troubleshooting:

      • Temperature Control: Ensure the reaction is performed at the optimal temperature. While some pyrazole syntheses are conducted at room temperature, others may require heating under reflux.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Hydrazine Addition: Add the hydrazine hydrate dropwise to the solution of benzylmalononitrile to control the initial exotherm and prevent side reactions.

Q2: My final product is contaminated with unreacted starting materials. How can I effectively remove them?

A2: The presence of starting materials after the reaction indicates an incomplete reaction or inefficient work-up.

  • Incomplete Reaction:

    • Troubleshooting:

      • Reaction Monitoring: As mentioned above, closely monitor the reaction's progress with TLC. The disappearance of the limiting starting material spot will indicate the reaction's completion.

      • Reaction Time and Temperature: If the reaction is stalling, a modest increase in temperature or an extension of the reaction time might be necessary.

  • Ineffective Work-up and Purification:

    • Troubleshooting:

      • Aqueous Work-up: After the reaction is complete, a standard work-up procedure involves quenching the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water-soluble starting materials like hydrazine.

      • Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. For 4-benzyl-1H-pyrazol-5-amine, consider using a solvent system like ethanol/water or toluene. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. Single crystals of similar pyrazole derivatives have been successfully grown from hot n-heptane or by vapor diffusion.[1][2]

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the product from impurities.[5] A solvent system of ethyl acetate/hexane is a good starting point for eluting pyrazole derivatives. The polarity can be adjusted based on the TLC analysis of your crude product.

Q3: I am observing an unexpected side product in my reaction. What could it be and how do I prevent its formation?

A3: The formation of side products is often due to the reactivity of the starting materials and intermediates under the reaction conditions.

  • Potential Side Products:

    • Isomeric Pyrazoles: Depending on the substituents and reaction conditions, the formation of regioisomeric pyrazoles is a possibility in some pyrazole syntheses.[5] For the synthesis of 4-benzyl-1H-pyrazol-5-amine from benzylmalononitrile and hydrazine, the formation of the desired isomer is generally favored.

    • Oxidation Products: 5-aminopyrazoles can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures. This can lead to colored impurities.

  • Prevention and Mitigation:

    • Inert Atmosphere: To minimize oxidation, consider running the reaction under an inert atmosphere of nitrogen or argon.

    • Control of Reaction Conditions: Strict control over reaction temperature and time can help minimize the formation of undesired side products.

    • Purification: As discussed in Q2, column chromatography is highly effective in separating isomeric impurities.[5][6]

Experimental Workflow & Protocols

Here, we provide a detailed, step-by-step methodology for the synthesis and purification of 4-benzyl-1H-pyrazol-5-amine, integrating the troubleshooting insights discussed above.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Benzylmalononitrile Synthesis B Cyclization with Hydrazine Hydrate A->B High Purity Intermediate C Aqueous Work-up B->C D Recrystallization C->D E Column Chromatography (Optional) D->E If impurities persist G NMR, MS, etc. D->G E->G F TLC Monitoring F->B Reaction Progress

Caption: A streamlined workflow for the synthesis and purification of 4-benzyl-1H-pyrazol-5-amine.

Protocol 1: Synthesis of High-Purity Benzylmalononitrile

This protocol is adapted from a method known to minimize dibenzylation.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile and benzaldehyde in ethanol.

  • Base Addition: Add a catalytic amount of a suitable base (e.g., piperidine) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting materials are consumed, yielding benzylidenemalononitrile.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Work-up: After the reduction is complete (as indicated by TLC), carefully add water to quench the reaction. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain pure benzylmalononitrile.

Protocol 2: Synthesis of 4-benzyl-1H-pyrazol-5-amine

This protocol is based on the cyclization of benzylmalononitrile with hydrazine.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve the high-purity benzylmalononitrile in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate dropwise to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the crude product by filtration and wash with cold ethanol.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system. A mixture of ethanol and water is often effective.

  • Dissolution: Dissolve the crude 4-benzyl-1H-pyrazol-5-amine in a minimum amount of hot ethanol.

  • Crystallization: Slowly add water to the hot solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Data Summary Table

ParameterRecommended Value/MethodRationale
Benzylmalononitrile Synthesis Knoevenagel condensation followed by NaBH₄ reductionMinimizes dibenzylated impurity, leading to higher purity of the final product.[1][2]
Cyclization Solvent EthanolGood solubility for reactants and product, facilitating the reaction.
Purification Method Recrystallization (Ethanol/Water)Effective for removing most impurities from the crystalline product.
Alternative Purification Silica Gel Column ChromatographyFor separating persistent impurities or isomeric byproducts.[5][6]
Reaction Monitoring Thin Layer Chromatography (TLC)Allows for real-time tracking of reaction progress and completion.

Impurity Formation and Mitigation

Impurity_Formation cluster_starting_materials Starting Material Impurities cluster_reaction Reaction Side Products cluster_mitigation Mitigation Strategies SM1 Malononitrile + Benzyl Bromide Imp1 Dibenzylated Malononitrile SM1->Imp1 Side Reaction Mit1 Alternative Synthesis of Benzylmalononitrile Imp1->Mit1 React Cyclization Reaction Imp2 Isomeric Pyrazoles React->Imp2 Lack of Regiocontrol Imp3 Oxidation Products React->Imp3 Air Exposure Mit3 Chromatographic Purification Imp2->Mit3 Mit2 Inert Atmosphere Imp3->Mit2

Caption: Common impurity pathways and their respective mitigation strategies.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1). Available at: [Link]

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
  • Hayward, E. R., Zeller, M., & Mezei, G. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C, Structural Chemistry, C80(Pt 7), 296–302. Available at: [Link]

  • Hayward, E. R., Zeller, M., & Mezei, G. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. IUCrData, 9(7). Available at: [Link]

  • Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2. (n.d.). ResearchGate. Available at: [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(12), 20459–20507. Available at: [Link]

  • A. M. S. Silva, et al. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 26(11), 3326. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. Available at: [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Available at: [Link]

  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 128-145. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). ResearchGate. Available at: [Link]

  • Hayward, E. R., Zeller, M., & Mezei, G. (2024). Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. Acta crystallographica. Section C, Structural chemistry, 80(Pt 7), 296–302. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 489-525. Available at: [Link]

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Reference Data & Comparative Studies

Validation

The "Benzyl Switch": Unlocking Kinase &amp; Metabolic Potency with 4-Benzyl-1H-pyrazol-5-amine Scaffolds

Topic: Biological activity of 4-benzyl-1H-pyrazol-5-amine versus other pyrazoles Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of 4-benzyl-1H-pyrazol-5-amine versus other pyrazoles Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1]

[1]

Executive Summary

In the landscape of nitrogen heterocycles, the pyrazole ring is a "privileged scaffold," most famous for the rigid 1,5-diaryl architecture found in COX-2 inhibitors like Celecoxib.[1] However, a subtle structural modification—the insertion of a methylene bridge at the C4 position—creates 4-benzyl-1H-pyrazol-5-amine .[1] This "benzyl switch" fundamentally alters the biological profile from anti-inflammatory (COX-2) to metabolic and kinase-modulatory activity (PASK, mTOR, CDK).[1]

This guide objectively compares the 4-benzyl-1H-pyrazol-5-amine scaffold against its 4-phenyl and 4-alkyl counterparts, providing experimental evidence for its utility in designing next-generation kinase inhibitors and antimicrobial agents.[1]

Chemical Profile & Structural Significance[1][2][3][4][5]

The biological divergence of 4-benzyl-1H-pyrazol-5-amine stems from its steric and electronic properties compared to the classic 4-phenyl derivatives.[1]

Feature4-Benzyl-1H-pyrazol-5-amine 4-Phenyl-1H-pyrazol-5-amine Functional Consequence
Linker Methylene (-CH₂-)Direct Bond (C-C)Flexibility: The benzyl group can rotate and access deep hydrophobic pockets that rigid phenyl groups cannot.[1]
Electronic Sp³ Carbon (Insulator)Sp² Carbon (Conjugated)Resonance: The benzyl group does not conjugate with the pyrazole ring, maintaining distinct electron density on the amine.
Primary Target Kinases (PASK, CDK), Antimicrobial COX-2, p38 MAPK The flexible benzyl arm is ideal for the ATP-binding cleft of kinases (e.g., the "gatekeeper" region).[1]
The "Flexible Linker" Hypothesis

In kinase inhibition, the "gatekeeper" residue often dictates selectivity.[1] Rigid 4-phenyl pyrazoles (like in Celecoxib) are optimized for the large, hydrophobic channel of COX-2.[1] In contrast, the 4-benzyl moiety provides the necessary "wobble" (entropic freedom) to fit into the ATP-binding sites of kinases like PASK (PAS Kinase) and CDK2 without steric clash, acting as a bioisostere that improves binding affinity in restricted pockets.[1]

Comparative Biological Activity[1]

A. Metabolic Regulation: PASK Inhibition

One of the most significant applications of the 4-benzyl-1H-pyrazol-5-amine scaffold is in the inhibition of PAS Kinase (PASK) , a regulator of glucose metabolism and insulin secretion.[1][2]

  • Mechanism: The 5-amine acts as a hydrogen bond donor/acceptor hinge binder, while the 4-benzyl group occupies the hydrophobic pocket adjacent to the ATP site.[1]

  • Comparative Data:

    • 4-Benzyl derivatives: Show IC50 values in the nanomolar range for PASK, modulating glucose utilization.

    • 4-Phenyl derivatives: Typically show reduced affinity for PASK due to steric rigidity preventing optimal pocket occupation.[1]

B. Antimicrobial & Antifungal Efficacy

While 4-phenyl pyrazoles are often bacteriostatic, 4-benzyl-3,5-diaminopyrazoles (derivatives of our core scaffold) exhibit potent bactericidal activity.[1]

  • Key Finding: The 4-benzyl group enhances lipophilicity, facilitating cell membrane penetration in Gram-positive bacteria (S. aureus).[1]

  • Data Highlight:

    • Compound: 4-benzyl-1H-pyrazole-3,5-diamine[1]

    • Target: Bacterial membrane / Biofilm disruption

    • MIC (vs. S. aureus): ~2-4 µg/mL (Comparable to standard antibiotics in early screens).[1]

C. Kinase Inhibitor Precursor (The Fused Systems)

The 4-benzyl-1H-pyrazol-5-amine is rarely the final drug; it is the essential precursor for pyrazolo[1,5-a]pyrimidines .[1]

  • Workflow: Condensation of 4-benzyl-1H-pyrazol-5-amine with 1,3-dicarbonyls yields fused bicyclic systems.[1]

  • Activity: These fused systems are potent CDK2/Cyclin E inhibitors (Anticancer). The benzyl group at C3 (of the fused system) is critical for potency; replacing it with a methyl or phenyl group drastically increases IC50 (reduces potency).

Mechanism of Action: The mTOR/PASK Signaling Axis[1]

The following diagram illustrates how 4-benzyl-pyrazole derivatives (specifically fused systems or benzamide derivatives) intervene in metabolic signaling pathways, contrasting with the inflammatory pathway of 4-phenyl pyrazoles.

Pyrazole_Signaling_Pathways cluster_0 4-Phenyl Scaffold Pathway (Inflammation) cluster_1 4-Benzyl Scaffold Pathway (Metabolism/Cancer) COX2 COX-2 Enzyme PGE2 Prostaglandin E2 COX2->PGE2 Catalysis Inflammation Inflammation & Pain PGE2->Inflammation Signaling Scaffold 4-Benzyl-1H-pyrazol-5-amine (Scaffold) Scaffold->COX2 Weak/No Binding PASK PASK (PAS Kinase) Scaffold->PASK Inhibits (Nanomolar) mTORC1 mTORC1 Complex Scaffold->mTORC1 Modulates (via Derivatives) Glucose Glucose Metabolism (Insulin Gene Exp) PASK->Glucose Regulates Autophagy Autophagy Induction mTORC1->Autophagy Inhibits (Normal State)

Figure 1: Divergent signaling impacts.[1] The 4-phenyl scaffold targets COX-2 (left), while the 4-benzyl scaffold (right) is privileged for kinases like PASK and mTOR, influencing metabolism and autophagy.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Benzyl-1H-pyrazol-5-amine

This protocol utilizes a modified Knorr-type synthesis, ensuring high regioselectivity.[1]

Reagents:

  • Benzyl cyanide (1.0 eq)

  • Ethyl formate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol (Solvent)[3][4]

Step-by-Step Workflow:

  • Formylation: In a dried flask under N₂, dissolve Benzyl cyanide in anhydrous ethanol. Add NaOEt slowly at 0°C.

  • Addition: Dropwise add Ethyl formate. Stir at room temperature for 12 hours. The solution will turn yellow/orange, indicating the formation of the sodium salt of the enaminonitrile intermediate.

  • Cyclization: Add Hydrazine hydrate directly to the reaction mixture. Reflux at 80°C for 4-6 hours.

  • Isolation: Evaporate ethanol under reduced pressure. Dilute residue with ice water and neutralize with dilute HCl to pH 7.[1]

  • Purification: The product, 4-benzyl-1H-pyrazol-5-amine , often precipitates as a solid.[1] Recrystallize from Ethanol/Water (8:2).

    • Validation: Check 1H NMR for the methylene singlet (~3.8 ppm) and the pyrazole-H singlet (~7.2-7.5 ppm).[1]

Protocol B: PASK Kinase Inhibition Assay (In Vitro)

To verify the activity of the synthesized scaffold or its derivatives.

  • Preparation: Use recombinant human PASK domain.[1]

  • Substrate: Synthetic peptide (e.g., UGGM) or MBP (Myelin Basic Protein).

  • Reaction Mix: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 µM ATP (with γ-33P-ATP tracer).

  • Incubation: Add test compound (4-benzyl derivative) at varying concentrations (0.1 nM to 10 µM). Incubate 30 mins at 30°C.

  • Detection: Spot reaction onto P81 phosphocellulose paper.[1] Wash with 0.75% phosphoric acid.[1] Measure radioactivity via scintillation counting.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • PASK Inhibition & Diabetes

    • Title: Heterocyclic compounds for the inhibition of PASK.[1]

    • Source: US Patent 2012/0277224 A1.[1]

    • Context: Describes the synthesis and use of 4-benzyl-1H-pyrazol-5-amine as a core intermediate for PASK inhibitors used in tre
  • Anticancer & Autophagy (N-Benzyl derivatives)

    • Title: N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy.[1]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • Context: Highlights the role of benzyl-pyrazole derivatives in modulating mTORC1 and inducing autophagy.[1]

  • Antimicrobial Activity

    • Title: Synthesis and Antimicrobial Activity of 4-Benzylpyrazole-3,5-diamine Derivatives.[1]

    • Source: Heterocycles / ResearchGate.[1][5]

    • Context: Establishes the bactericidal profile of the diamine deriv
  • General Pyrazole Synthesis

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][6]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • Context: Validates the synthetic route using beta-ketonitriles (or benzyl cyanide) and hydrazines.[1]

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties. The efficient construction of this heterocyclic core is paramount, with catalyst selection being a critical determinant of reaction efficiency, regioselectivity, and overall yield. This guide provides an in-depth comparison of various catalytic systems for pyrazole synthesis, moving beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings that govern their efficacy.

The Enduring Relevance of the Knorr Pyrazole Synthesis

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone of pyrazole preparation.[1][2] The reaction is typically acid-catalyzed, with the catalyst playing a crucial role in activating the carbonyl groups for nucleophilic attack.[1]

The Mechanism of Acid Catalysis in Knorr Pyrazole Synthesis

The generally accepted mechanism for the acid-catalyzed Knorr synthesis involves initial activation of one of the carbonyl groups of the 1,3-dicarbonyl compound by the acid catalyst. This is followed by nucleophilic attack by one of the nitrogen atoms of the hydrazine, leading to the formation of a hemiaminal intermediate. Subsequent dehydration yields an enamine, which then undergoes intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group. A final dehydration step affords the aromatic pyrazole ring.[1]

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Activated_Carbonyl Activated_Carbonyl 1,3-Dicarbonyl->Activated_Carbonyl Protonation Hydrazine Hydrazine Hydrazine->Activated_Carbonyl Nucleophilic Attack Acid_Catalyst Acid_Catalyst Acid_Catalyst->Activated_Carbonyl Hemiaminal Hemiaminal Activated_Carbonyl->Hemiaminal Enamine Enamine Hemiaminal->Enamine -H2O Cyclized_Intermediate Cyclized_Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclized_Intermediate->Pyrazole -H2O

Caption: Generalized mechanism of the acid-catalyzed Knorr pyrazole synthesis.

A Comparative Analysis of Catalytic Systems

The choice of catalyst extends far beyond simple Brønsted acids, with a diverse array of homogeneous and heterogeneous systems offering distinct advantages in terms of activity, selectivity, and sustainability.

Homogeneous Catalysts: From Brønsted and Lewis Acids to Transition Metals

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity.

  • Brønsted Acids: Simple acids like acetic acid and sulfuric acid have been traditionally used. More recently, ionic liquids with Brønsted acidity have been explored as recyclable alternatives.[3]

  • Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃), and ytterbium triflate (Yb(OTf)₃) can effectively catalyze pyrazole synthesis, often under milder conditions than Brønsted acids.[4][5][6] They function by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. The choice between a Brønsted and a Lewis acid can influence the reaction rate and, in some cases, the regioselectivity.[3][7][8]

  • Transition Metal Catalysts: A wide range of transition metals, including copper, palladium, and nickel, have been employed in pyrazole synthesis.[4][9] Copper salts, such as copper(II) triflate (Cu(OTf)₂), are particularly effective.[4][9] These catalysts can operate through various mechanisms, including Lewis acid-type activation and oxidative addition/reductive elimination cycles in cross-coupling reactions to form C-C or C-N bonds.

Heterogeneous Catalysts: The Rise of Sustainable Alternatives

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact.[10]

  • Nanoparticle Catalysts: Nanomaterials, such as zinc oxide (ZnO) and iron(III) oxide (Fe₃O₄) nanoparticles, have emerged as highly efficient catalysts for pyrazole synthesis.[9][11][12][13] Their high surface area-to-volume ratio provides a large number of active sites, leading to enhanced catalytic activity.[11] ZnO nanoparticles, for instance, can be readily prepared and have been shown to effectively catalyze the one-pot, four-component synthesis of pyranopyrazoles in water.[11][12]

  • Solid Acid Catalysts: Materials like Amberlyst-70, a sulfonic acid-functionalized resin, serve as effective and recyclable solid acid catalysts.[9]

  • Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, offering a "green" alternative to volatile organic solvents. Their properties, including acidity, can be tuned by modifying the cation and anion.[3]

Performance Comparison: A Data-Driven Approach

The following table summarizes the performance of various catalysts in pyrazole synthesis, providing a comparative overview of their efficacy under different reaction conditions.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reusability
Homogeneous Catalysts
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported
Cu(OTf)₂1,3-Dicarbonyl, Hydrazine1-5 mol%Toluene601-2 hup to 95%No
Sc(OTf)₃1,3-Dicarbonyl, Hydrazine1 mol%DichloromethaneRoom Temp30 minup to 97%No
Heterogeneous Catalysts
ZnO NanoparticlesAldehyde, Malononitrile, Hydrazine, Ethyl acetoacetate10 mol%Water8015-30 min85-95%Yes (5+ cycles)[10]
Fe₃O₄ Nanoparticles1,3-Dicarbonyl, Hydrazine10 wt%EthanolReflux1-2 hup to 98%Yes
Amberlyst-701,3-Dicarbonyl, Hydrazine10 wt%WaterRoom Temp1-3 hup to 92%Yes
SnO-CeO₂ NanocompositeAldehyde, Malononitrile, Phenylhydrazine15 mgWater6030-45 min81-96%Yes (5 cycles)[10]

Causality Behind Catalyst Selection: A Mechanistic Perspective

The choice of catalyst is not arbitrary; it is dictated by the specific transformation desired and the underlying reaction mechanism.

  • Regioselectivity in Knorr Synthesis: When using unsymmetrical 1,3-dicarbonyls, the formation of two regioisomers is possible. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the dicarbonyl and the hydrazine, as well as the nature of the catalyst.[6] Lewis acids can coordinate preferentially to one carbonyl group, directing the initial nucleophilic attack and enhancing regioselectivity.[6] In contrast, Brønsted acid catalysis may lead to a mixture of products, although the selectivity can sometimes be controlled by temperature.[6]

  • Multicomponent Reactions: For multicomponent reactions, where three or more reactants combine in a one-pot synthesis, catalysts that can activate multiple functional groups are highly desirable. Heterogeneous catalysts like ZnO nanoparticles have proven effective in this regard, likely by providing both Lewis acidic (Zn²⁺ sites) and basic (O²⁻ sites) functionalities on their surface.[11][12]

  • Green Chemistry Considerations: The increasing emphasis on sustainable chemistry has driven the development of recyclable heterogeneous catalysts. Nanoparticles and solid-supported catalysts are advantageous as they can be easily recovered by filtration and reused multiple times without a significant loss of activity, reducing waste and cost.[10][11] The use of water as a solvent, facilitated by catalysts like ZnO nanoparticles, further enhances the green credentials of the synthesis.[11][12]

Experimental Protocols

The following are representative, detailed protocols for pyrazole synthesis using different catalytic systems.

Protocol 1: ZnO Nanoparticle-Catalyzed Four-Component Synthesis of Pyranopyrazoles in Water[12]

This protocol exemplifies a green and efficient method for the synthesis of functionalized pyrazoles.

Protocol_1 cluster_prep Catalyst Preparation (if needed) cluster_reaction Reaction Setup cluster_workup Work-up and Purification Prep_ZnO Prepare ZnO nanoparticles via precipitation method Mix Mix aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1.2 mmol), and ZnO nanoparticles (10 mol%) in water (5 mL) Stir Stir the mixture at 80 °C Mix->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Cool Cool the reaction mixture to room temperature Monitor->Cool Filter Filter the solid product Cool->Filter Wash Wash the solid with water and then ethanol Filter->Wash Dry Dry the product Wash->Dry Recrystallize Recrystallize from ethanol to obtain pure pyranopyrazole Dry->Recrystallize

Caption: Experimental workflow for ZnO nanoparticle-catalyzed pyrazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1.2 mmol), and ZnO nanoparticles (10 mol%) in water (5 mL).

  • Reaction Execution: Stir the reaction mixture vigorously at 80 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Collect the precipitated solid product by filtration.

  • Purification: Wash the solid with water followed by cold ethanol. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.

  • Catalyst Recovery: The ZnO nanoparticle catalyst can be recovered from the filtrate, washed, dried, and reused for subsequent reactions.

Protocol 2: Knorr Pyrazole Synthesis using a Brønsted Acid Catalyst[14]

This protocol describes a traditional method for synthesizing 3,5-dimethylpyrazole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1,3-dicarbonyl; 10 mmol) in ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (10 mmol) to the solution, followed by a catalytic amount of ammonium chloride.[14]

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 3,5-dimethylpyrazole.

Conclusion

The synthesis of pyrazoles is a well-established field, yet the continuous development of novel and more efficient catalytic systems remains a vibrant area of research. For the modern researcher, the choice of catalyst should be a deliberate decision based on a thorough understanding of the reaction mechanism, desired product, and sustainability considerations. While classical homogeneous catalysts offer high reactivity, the trend is increasingly shifting towards heterogeneous nanocatalysts and other recyclable systems that provide a greener and more economical approach to pyrazole synthesis. This guide has provided a comparative framework to aid in this critical decision-making process, empowering researchers to select the optimal catalyst for their specific synthetic challenges.

References

  • Sissy Pratiwi, S., & Herry, C. (2021). Synthesis of pyrazolone derivatives compound using nanomagnetic Fe3O4 catalyst from waste cooking oil and iron rust and antioxidant activity test. Conference Paper.
  • Journal of Emerging Technologies and Innovative Research (JETIR). (2024).
  • Li, J. J. (2009).
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). International Journal of Applied Pharmaceutics.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous C
  • Pechmann pyrazole synthesis. (n.d.).
  • Sachdeva, H., & Saroj, R. (2013).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Experimental protocol for synthesis of ZnO nanoparticles. (n.d.).
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. (n.d.). Benchchem.
  • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. (n.d.). Benchchem.
  • Fast synthesis of pyrano[2,3-c]pyrazoles: strong effect of Brönsted and Lewis acidic ionic liquids. (2025).
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.).
  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid c
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (n.d.). Benchchem.
  • Tekale, S. U., Kauthale, S. S., Jadhav, K. M., & Pawar, R. P. (2014). Nano-ZnO Catalyzed Green and Efficient One-Pot Four-Component Synthesis of Pyranopyrazoles. Journal of Chemistry.
  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. (2025). RSC Advances.
  • zinc-oxide nanoparticles as facile catalyst for - Rasayan Journal of Chemistry. (n.d.).
  • Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. (2025).
  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calcul
  • The Role of Bronsted and Lewis Acidity in the Green Synthesis of Homopropargyl Alcohols over HZSM-5. (n.d.). SciELO South Africa.
  • Strategies for Lewis and Brønsted acid-catalyzed generation of excited states. (n.d.).

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Validation

A Comparative Guide to the Cytotoxicity of Halogenated Pyrazole Derivatives in Oncology Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the cytotoxic properties of halogenated pyrazole derivatives. By integrating experimental data from peer-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the cytotoxic properties of halogenated pyrazole derivatives. By integrating experimental data from peer-reviewed studies, this document offers insights into structure-activity relationships, mechanisms of action, and detailed protocols for evaluating these promising anticancer compounds.

Introduction: The Emerging Role of Pyrazoles in Oncology

Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their biological effects.[2] In recent years, numerous pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating the ability to interact with a variety of biological targets to induce cancer cell death.[3] These targets include critical proteins involved in cell cycle regulation and signal transduction, such as tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).

Halogenation of the pyrazole scaffold has emerged as a key strategy for enhancing cytotoxic potency and modulating pharmacological properties. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will delve into a comparative analysis of these halogenated derivatives, providing a framework for understanding their therapeutic potential.

Comparative Cytotoxicity of Halogenated Pyrazole Derivatives

The cytotoxic efficacy of halogenated pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various halogenated pyrazole derivatives against common cancer cell lines, as reported in the scientific literature.

Derivative TypeCompound Name/StructureCancer Cell LineIC50 (µM)Reference
Fluorinated Compound 6 (containing 5 fluorine atoms)A549 (Lung Carcinoma)0.64[4]
Compound 5 (containing 2 fluorine atoms)A549 (Lung Carcinoma)Antiproliferative Index: 4.95[4]
Chlorinated 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11)U251 (Glioblastoma)11.9[5]
1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11)AsPC-1 (Pancreatic Adenocarcinoma)16.8[5]
Halogenated Phenoxychalcone 2cMCF-7 (Breast Cancer)1.52[6]
Brominated Halogenated Phenoxychalcone 2fMCF-7 (Breast Cancer)1.87[6]
Iodinated Compound 5d (containing iodine atom)HEp-2 (Cervical Carcinoma)26.61 µg/mL[7]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell culture techniques and assay duration.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The cytotoxic effects of halogenated pyrazole derivatives are intrinsically linked to their chemical structure. The type, position, and number of halogen substituents on the pyrazole ring or its associated phenyl rings can dramatically alter their biological activity.

The Influence of Halogenation on Cytotoxicity

Structure-activity relationship (SAR) studies have demonstrated that the presence of halogen substituents often enhances the anticancer activity of pyrazole derivatives.[3] For instance, the introduction of a chloro group on a pyrazoline derivative has been shown to increase its cytotoxic activity against certain cancer cell lines. This is thought to be due to the electron-withdrawing nature of halogens, which can influence the electronic distribution of the molecule and enhance its interaction with biological targets.

Fluorine, in particular, has been a key element in the design of potent anticancer agents. Its small size and high electronegativity can improve metabolic stability and binding affinity. Studies on fluorinated aminophenylhydrazines revealed that a compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells, with an IC50 value of 0.64 µM.[4]

Mechanisms of Action: Inducing Apoptosis and Targeting Key Signaling Pathways

Halogenated pyrazole derivatives exert their cytotoxic effects through a variety of mechanisms, most notably by inducing apoptosis (programmed cell death) and inhibiting critical signaling pathways that drive cancer cell proliferation and survival.

Induction of Apoptosis: A common mechanism of action is the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS).[8] Increased intracellular ROS levels can lead to oxidative stress and trigger the intrinsic apoptotic pathway, which involves the activation of caspase enzymes.[8] For example, a pyrazole derivative, compound 3f, was shown to provoke apoptosis in triple-negative breast cancer cells by elevating ROS levels and increasing caspase 3 activity.[8]

Inhibition of Kinase Signaling: Many halogenated pyrazole derivatives function as inhibitors of protein kinases, which are key regulators of cellular processes. The epidermal growth factor receptor (EGFR) is a well-established target for anticancer drugs, and its inhibition can block downstream signaling pathways responsible for cell proliferation and survival.[9][10] The pyrazoline scaffold has been identified as a promising pharmacophore for developing EGFR inhibitors.[10] Dual inhibition of EGFR and other kinases, such as vascular endothelial growth factor receptor-2 (VEGFR-2), has also been reported, suggesting a multi-targeted approach to cancer therapy.[11]

The following diagram illustrates a simplified workflow for the synthesis and evaluation of halogenated pyrazole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Chalcones, Hydrazine Hydrates) synthesis Chemical Synthesis (e.g., Cyclocondensation) start->synthesis halogenation Halogenation (F, Cl, Br, I) synthesis->halogenation purification Purification & Characterization (NMR, MS, X-ray Crystallography) halogenation->purification cell_culture Cancer Cell Lines (e.g., MCF-7, A549) purification->cell_culture Test Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 mechanism_study Mechanism of Action Studies cytotoxicity_assay->mechanism_study SAR_analysis Structure-Activity Relationship (SAR) Analysis ic50->SAR_analysis Data for SAR apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanism_study->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) mechanism_study->pathway_analysis apoptosis_assay->SAR_analysis pathway_analysis->SAR_analysis

Caption: Workflow for Synthesis and Evaluation of Halogenated Pyrazole Derivatives.

The following diagram illustrates a simplified representation of the EGFR signaling pathway and a potential point of inhibition by a chloro-substituted pyrazole derivative.

EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds and Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 ChloroPyrazole Chloro-substituted Pyrazole Derivative ChloroPyrazole->EGFR Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Inhibition of EGFR Signaling by a Chloro-substituted Pyrazole Derivative.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following sections provide detailed, step-by-step methodologies for two common assays used to evaluate the cytotoxic and apoptotic effects of halogenated pyrazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Halogenated pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the halogenated pyrazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

    • The absorbance values are proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[16]

Materials:

  • Cancer cell line of interest

  • Halogenated pyrazole derivatives

  • PBS

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in appropriate culture vessels and treat them with the halogenated pyrazole derivatives at the desired concentrations for a specific duration.

    • Harvest the cells (including both adherent and floating cells) by trypsinization or gentle scraping.

    • Wash the cells twice with cold PBS by centrifugation.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[16]

    • Use unstained and single-stained controls to set up the flow cytometer and for compensation.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).

Conclusion and Future Directions

Halogenated pyrazole derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. The strategic incorporation of halogens into the pyrazole scaffold has been shown to enhance their cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis, often through ROS-mediated pathways, and the inhibition of key oncogenic signaling pathways, such as the EGFR pathway.

Future research in this area should focus on:

  • Systematic SAR studies: Conducting comprehensive studies that directly compare the cytotoxic effects of a full series of halogenated (F, Cl, Br, I) pyrazole analogs on a panel of cancer cell lines under standardized conditions.

  • Elucidation of specific mechanisms: Investigating the precise molecular targets of different halogenated derivatives and how the nature of the halogen influences their binding affinity and inhibitory activity.

  • In vivo efficacy and safety profiling: Advancing the most potent and selective compounds to preclinical in vivo models to evaluate their antitumor efficacy, pharmacokinetic properties, and safety profiles.

By continuing to explore the rich chemical space of halogenated pyrazoles, the scientific community can pave the way for the development of more effective and less toxic cancer treatments.

References

  • Alayyaf, A. A., Barakat, A., Al-Majid, A. M., Ali, M. Y., Sammer, H., Haukka, M., El-Faham, A., Soliman, S. M., & Nafie, M. S. (2023). Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd(II)
  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). PMC. Retrieved from [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127–152.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2024, July 2). PubMed.
  • (PDF) Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017, June 18).
  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 10).
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10). PMC. Retrieved from [Link]

  • Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. (2022, December 16). PubMed.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). PMC. Retrieved from [Link]

  • IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.).
  • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. (n.d.). NIH. Retrieved from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024, July 9). PMC.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.).
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). MDPI.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC. Retrieved from [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.).
  • Synthesis of new pyrazole derivatives and their anticancer evaluation. (2025, August 6).
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Pyrazoline Derivatives as EGFR Inhibitor: Mini Review. (n.d.). RJPT.
  • Analysis and Solution of Common Problems in Annexin V Detection. (n.d.). Elabscience.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10).
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry.
  • CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. (2023, August 7). bioRxiv.
  • Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. (2025, December 29). PubMed.
  • A comprehensive guide to apoptosis detection. (2025, July 6).

Sources

Comparative

Technical Guide: Comparative Analysis of Pyrazole-Based Anti-Inflammatory Agents

Executive Summary: The Pyrazole Privilege In the landscape of medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is not merely a linker; it is a "privileged scaffold." Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Privilege

In the landscape of medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is not merely a linker; it is a "privileged scaffold." Its planar rigidity and specific bond angles allow it to orient pharmacophores—typically aryl groups—into a precise "butterfly" configuration required to access the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme.

This guide provides a head-to-head technical comparison of pyrazole-based agents, specifically focusing on the Coxib class (e.g., Celecoxib) versus emerging Kinase Inhibitors (e.g., Ruxolitinib) and traditional non-pyrazole NSAIDs. We analyze efficacy, selectivity, and safety through the lens of structural biology and rigorous experimental validation.

Part 1: The Structural Basis of Selectivity (SAR)

The efficacy of pyrazole-based anti-inflammatories stems from their ability to exploit a single amino acid difference between COX-1 and COX-2: Isoleucine-523 (COX-1) vs. Valine-523 (COX-2) .

  • The Mechanism: Valine is smaller than Isoleucine. This creates a secondary hydrophobic side pocket in COX-2.

  • The Pyrazole Role: The central pyrazole ring acts as a rigid spacer. It positions a sulfonamide or sulfonyl group to dock into this side pocket (Arg-513), while the phenyl group binds to the hydrophobic channel. Non-selective NSAIDs (like Diclofenac) are too flexible or lack the specific geometry to "lock" exclusively into this pocket, leading to COX-1 inhibition and subsequent GI toxicity.

DOT Diagram: The Arachidonic Acid Cascade & Pyrazole Intervention

The following diagram maps the precise intervention points of pyrazole agents within the inflammatory cascade.

COX_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Phospholipids AA Arachidonic Acid Phospholipids->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) [Ile-523 Gate] AA->COX1 COX2 COX-2 (Inducible) [Val-523 Side Pocket] AA->COX2 PGs_Homeostatic Homeostatic Prostaglandins (Gastric Protection, Hemostasis) COX1->PGs_Homeostatic PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory NSAIDs Traditional NSAIDs (Diclofenac, Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Pyrazoles Pyrazole Coxibs (Celecoxib, Deracoxib) Pyrazoles->COX1 Weak/No Binding Pyrazoles->COX2 Selective Blockade (Butterfly Binding)

Caption: Pyrazoles exploit the Val-523 pocket in COX-2 for selective inhibition, sparing COX-1 mediated gastric protection.

Part 2: Head-to-Head Comparison

We compare Celecoxib (the pyrazole prototype) against Diclofenac (the non-pyrazole standard) and Lonazolac Derivatives (emerging pyrazole challengers).

Table 1: Efficacy and Selectivity Profile
FeatureCelecoxib (Pyrazole)Diclofenac (Phenylacetic Acid)Lonazolac Analogs (Experimental Pyrazoles)
Primary Target COX-2 SelectiveCOX-1 & COX-2 (Non-selective)COX-2 Highly Selective
IC50 (COX-2) ~0.30 µM~0.9 - 1.5 µM0.04 - 0.06 µM (Potent)
Selectivity Index (SI) ~300 (COX-1/COX-2)~0.5 - 2.0 (Balanced)>300 (Superior Selectivity)
GI Ulceration Risk Low (Sparts COX-1)High (Inhibits COX-1)Very Low (Predicted)
CV Risk Elevated (Prostacyclin inhibition)Elevated (Comparable to Coxibs)Unknown (Requires long-term data)
Half-life ~11 Hours~2 HoursVariable (Structure dependent)

Data Synthesis:

  • Potency: Newer pyrazole derivatives (e.g., trimethoxy-lonazolac analogs) demonstrate up to 10x greater potency (IC50 ~0.04 µM) than Celecoxib.

  • Safety Trade-off: While Celecoxib reduces GI bleeds compared to Diclofenac, both carry cardiovascular risks due to the suppression of vascular prostacyclin (PGI2) without balancing thromboxane (TXA2) inhibition.

Part 3: The Next Frontier – Pyrazoles in Kinase Inhibition

The pyrazole scaffold is evolving beyond COX inhibition. In autoimmune diseases like Rheumatoid Arthritis (RA), where NSAIDs only treat symptoms, JAK Inhibitors (Janus Kinase) offer disease-modifying potential.

  • Ruxolitinib / Baricitinib: These contain a pyrazole ring fused or linked to a pyrimidine system.[1]

  • Role: The pyrazole nitrogen forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site.

DOT Diagram: JAK-STAT Signaling Blockade

JAK_Pathway Cytokine Pro-inflammatory Cytokine (IL-6, IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 (Tyrosine Kinase) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Nucleus: Gene Transcription STAT->Nucleus Translocates Pyraz_JAK Pyrazole-based JAK Inhibitor (Baricitinib) Pyraz_JAK->JAK H-Bonding at Hinge

Caption: Pyrazole-based kinase inhibitors block the ATP-binding site of JAKs, halting the transcription of inflammatory genes.

Part 4: Validated Experimental Protocols

To ensure reproducibility and eliminate artifacts (like protein binding), we recommend the Human Whole Blood Assay (HWBA) over purified enzyme assays for determining selectivity.

Protocol 1: Human Whole Blood Assay (COX Selectivity)

Why this method? Purified enzyme assays often overestimate potency because they lack plasma proteins (albumin) that bind drugs in vivo. HWBA reflects the true free fraction of the drug.

  • Blood Collection: Collect fresh human blood in heparinized tubes (no EDTA/Citrate).

  • Aliquot: Dispense 500 µL blood into microcentrifuge tubes.

  • Treatment: Add 2 µL of Pyrazole test compound (dissolved in DMSO) at varying concentrations (0.01 – 100 µM).

  • COX-1 Stimulation (Platelet Aggregation):

    • Incubate for 60 min at 37°C (allow clotting).

    • Serum generation is driven by thrombin-activated platelets (COX-1 dependent).

    • Centrifuge and measure Thromboxane B2 (TXB2) via ELISA.

  • COX-2 Stimulation (LPS Challenge):

    • Add Lipopolysaccharide (LPS) (10 µg/mL) to induce COX-2 in monocytes.

    • Incubate for 24 hours at 37°C.

    • Centrifuge and measure Prostaglandin E2 (PGE2) via ELISA.

  • Calculation: Calculate IC50 for TXB2 (COX-1) and PGE2 (COX-2).

    • Selectivity Ratio = IC50(COX-1) / IC50(COX-2).

Protocol 2: Carrageenan-Induced Paw Edema (In Vivo Efficacy)

Why this method? It is the standard model for acute inflammation, correlating well with human NSAID efficacy.

  • Animals: Wistar rats (150-200g), fasted overnight.

  • Baseline: Measure initial paw volume (

    
    ) using a plethysmometer (water displacement).
    
  • Administration: Administer Test Pyrazole (Oral Gavage) 1 hour prior to challenge.

  • Challenge: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Analysis:

    • % Inhibition = [1 - (Vt_drug - V0_drug) / (Vt_control - V0_control)] * 100[2]

References

  • Comparison of Celecoxib and Diclofenac in Osteoarthritis. ResearchGate.

  • Celecoxib versus Diclofenac in Ankylosing Spondylitis. PubMed/NIH.

  • Discovery of New Lonazolac Analogues with COX-2 Selectivity. ResearchGate.

  • Interpreting Differential Inhibition of COX-1 and COX-2. Oxford Academic / Rheumatology.

  • Measurement of COX Inhibition using LC-MS. PMC / NIH.

  • Structural Insights into Pyrazoles as Anti-inflammatory Agents. ChemistrySelect / ResearchGate.

  • Importance of Pyrazole Scaffold in JAK Inhibitors. MDPI.

Sources

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